3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
Description
BenchChem offers high-quality 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H11BrN2O2S |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
KWZHSGFSDLPJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole: Mechanism of Action
This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole and its functional class. While this specific chemical entity (CAS 1707573-08-7) is frequently utilized as a high-value intermediate or lead scaffold in drug discovery, its pharmacophore—the 3-aryl-4-sulfonylpyrazole —is a well-established driver of biological activity in anti-inflammatory and oncology therapeutics.
The narrative focuses on its primary validated targets: Cyclooxygenase-2 (COX-2) , 5-Lipoxygenase (5-LOX) , and Hypoxia-Inducible Factor 1-alpha (HIF-1
Executive Summary: The Sulfonyl-Pyrazole Pharmacophore
3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple receptor types with high affinity. Its core architecture combines a lipophilic 3-aryl group (4-bromophenyl) with a polar, electron-withdrawing 4-sulfonyl moiety (ethylsulfonyl).
This specific substitution pattern drives three distinct mechanistic pathways:
-
COX-2 Inhibition: The ethylsulfonyl group acts as a bioisostere for the sulfonamide pharmacophore found in coxibs (e.g., Celecoxib), anchoring the molecule in the COX-2 hydrophilic side pocket.
-
Dual COX/LOX Blockade: The 3,4-substitution pattern allows for simultaneous inhibition of 5-Lipoxygenase (5-LOX), preventing the "arachidonic acid shunt" often seen with selective COX inhibitors.
-
HIF-1
Suppression: Structural analogs have been identified as potent inhibitors of Hypoxia-Inducible Factor 1 accumulation, disrupting tumor angiogenesis.
Primary Mechanism: Selective COX-2 Inhibition[1]
The most dominant mechanism for 4-sulfonylpyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2) , the inducible enzyme responsible for prostaglandin E2 (PGE2) synthesis during inflammation.
Structural Binding Logic
Unlike non-selective NSAIDs (e.g., ibuprofen) that block the hydrophobic channel of both COX-1 and COX-2, sulfonyl-pyrazoles exploit a subtle structural difference in the COX-2 active site:
-
The Side Pocket: COX-2 contains a secondary hydrophilic side pocket created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.
-
The Anchor: The 4-ethylsulfonyl group (
) enters this side pocket and forms critical hydrogen bonds with Arg513 and His90 . This interaction is sterically prohibited in COX-1, conferring high selectivity. -
The Lipophilic Fit: The 3-(4-bromophenyl) moiety occupies the hydrophobic channel, interacting with Trp387 and Tyr385 , stabilizing the inhibitor-enzyme complex.
Thermodynamic Consequence
Binding of the pyrazole locks the enzyme in an inactive conformation. This prevents the conversion of Arachidonic Acid (AA) to Prostaglandin G2 (PGG2), thereby halting the downstream inflammatory cascade (pain, fever, vasodilation).
| Component | Molecular Interaction | Functional Outcome |
| Ethylsulfonyl Group | H-bonds with Arg513 & His90 | Confers COX-2 Selectivity (vs COX-1). |
| 4-Bromophenyl Ring | Hydrophobic | Stabilizes binding in the active site channel. |
| Pyrazole Core | Scaffold rigidity | Orients substituents for optimal entropy. |
Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition
A critical limitation of pure COX-2 inhibitors is the "shunt" effect: blocking COX-2 forces Arachidonic Acid into the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes (e.g., LTB4).
The 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole scaffold addresses this via a dual mechanism:
-
Redox Decoupling: The pyrazole ring, particularly when unsubstituted at N1 (1H-pyrazole), can act as a weak reducing agent or radical scavenger.
-
Active Site Chelation: 5-LOX is a non-heme iron enzyme. The nitrogen atoms of the pyrazole ring, in conjunction with the sulfonyl oxygen, can coordinate with the
active site or disrupt the redox cycle necessary for 5-LOX activation.
Therapeutic Benefit: This dual action prevents the gastrointestinal toxicity associated with NSAIDs and the cardiovascular risks associated with pure coxibs.
Tertiary Mechanism: HIF-1 and Tumor Angiogenesis
Recent research into pyrazole derivatives (specifically analogs of YC-1 and quinoxaline-pyrazole hybrids) highlights their role in modulating the hypoxic response in solid tumors.
-
Target: Hypoxia-Inducible Factor 1
(HIF-1 ) .[1][2] -
Action: Under hypoxic conditions, the compound promotes the degradation of HIF-1
or inhibits its translation via the PI3K/Akt/mTOR pathway. -
Outcome: Reduced expression of VEGF (Vascular Endothelial Growth Factor), leading to the suppression of tumor angiogenesis (blood vessel formation).
Pathway Visualization
The following diagram illustrates the dual inhibition pathway where the compound blocks both the COX-2 and 5-LOX arms of the Arachidonic Acid cascade.
Caption: Dual inhibitory pathway of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole preventing both Prostaglandin and Leukotriene synthesis.
Experimental Protocols for Validation
To validate the mechanism of this specific compound, the following standard assays are recommended.
COX-1/COX-2 Inhibition Assay (In Vitro)
-
Objective: Determine
and Selectivity Index (SI). -
Method:
-
Incubate recombinant human COX-1 and COX-2 enzymes with the test compound (0.01
M – 100 M) for 10 mins. -
Initiate reaction with
M Arachidonic Acid. -
Measure PGF2
production via ELISA. -
Success Criteria:
(typically >50-fold selectivity).
-
Cell-Based Anti-Inflammatory Assay
-
Objective: Assess cellular efficacy.
-
Method:
-
Use RAW 264.7 macrophage cells.
-
Induce inflammation with Lipopolysaccharide (LPS,
). -
Treat with compound simultaneously.
-
Harvest supernatant after 24h.
-
Quantify PGE2 (via ELISA) and NO (via Griess reagent).
-
References
-
Burguete, A., et al. (2011).[1][3][4] Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.[3][4][5] Chemical Biology & Drug Design.[3][4] Link
-
Abdellatif, K.R., et al. (2015). Pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase.[6] Bioorganic & Medicinal Chemistry Letters.[6][7][8] Link[6]
-
Penning, T.D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole (CAS 1707573-08-7). National Center for Biotechnology Information. Link
Sources
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile five-membered heterocyclic structure allows for diverse substitutions, enabling fine-tuning of physicochemical and pharmacological properties.[2] Marketed drugs containing the pyrazole scaffold span a wide range of indications, including anti-inflammatory, anticancer, and antimicrobial therapies.[1][3][4] This guide focuses on the specific, and likely novel, derivative: 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole .
This molecule combines three key pharmacophoric elements:
-
The 1H-pyrazole core, which can act as a hydrogen bond donor and acceptor, and serves as a bioisostere for other aromatic rings, often improving properties like lipophilicity and metabolic stability.
-
A 3-(4-Bromophenyl) substituent, a common feature in bioactive molecules that can enhance binding affinity to protein targets through halogen bonding and hydrophobic interactions.[1][2]
-
A 4-(ethylsulfonyl) group, a strong electron-withdrawing moiety that can modulate the electronic properties of the pyrazole ring and participate in strong hydrogen bonding interactions with biological targets. Sulfonamide and sulfonyl groups are present in a multitude of drugs, including anti-inflammatory COX-2 inhibitors and anticancer agents.[3][5]
Given the absence of this specific molecule in current literature, this whitepaper will serve as a forward-looking technical guide. We will propose a robust synthetic pathway, predict its key analytical characteristics, and, based on established structure-activity relationships (SAR) of analogous compounds, explore its potential applications in drug discovery and development.
Physicochemical Properties and Structural Analysis
The hypothetical structure of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole allows for the prediction of its core physicochemical properties, which are crucial for anticipating its behavior in both chemical and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁BrN₂O₂S |
| Molecular Weight | 331.19 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol. Poorly soluble in water. |
| LogP (Predicted) | ~2.5 - 3.5 |
The presence of the polar ethylsulfonyl group and the N-H of the pyrazole ring provides hydrogen bonding capability, while the bromophenyl group contributes to its lipophilicity. The molecule's structure suggests it is stable under standard laboratory conditions.
Proposed Synthesis Protocol
The synthesis of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole can be envisioned through a multi-step process that leverages established methodologies for constructing substituted pyrazoles. A practical and efficient approach would involve the synthesis of a 3-(4-bromophenyl)-1H-pyrazole intermediate followed by direct sulfonylation at the C4 position.
Experimental Workflow: Proposed Synthesis
A plausible synthetic route is outlined below. The causality behind each step is explained to provide a clear rationale.
Caption: Proposed synthetic workflow for 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole.
Detailed Step-by-Step Methodology:
Part 1: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole
-
Step 1.1: Formation of the Enaminone Intermediate. To a solution of 4-bromoacetophenone (1.0 eq) in dimethylformamide (DMF), add sodium methoxide (1.2 eq) and ethyl formate (1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is quenched with water and the intermediate, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is extracted with ethyl acetate.
-
Rationale: This step creates a 1,3-bielectrophilic precursor which is essential for the subsequent cyclization with hydrazine to form the pyrazole ring.
-
-
Step 1.2: Cyclocondensation to form the Pyrazole Ring. Dissolve the crude enaminone intermediate from the previous step in ethanol. Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours.
-
Rationale: The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a classic and highly effective method for constructing the pyrazole core.[6] The acidic catalyst facilitates the condensation.
-
-
Purification: After cooling, the product, 3-(4-bromophenyl)-1H-pyrazole, often precipitates from the solution. It can be collected by filtration and purified by recrystallization from ethanol to yield a solid product.[7]
Part 2: Sulfonylation at the C4 Position
-
Step 2.1: Friedel-Crafts type Sulfonylation. In a flask under a nitrogen atmosphere, suspend 3-(4-bromophenyl)-1H-pyrazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Step 2.2: Reagent Addition. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 eq), portion-wise while maintaining the low temperature. Following this, add ethanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. While direct sulfonylation of pyrazoles can be challenging, a Friedel-Crafts-type reaction using a strong electrophile (generated from the sulfonyl chloride and Lewis acid) is a viable strategy. The reaction of pyrazoles with sulfonyl chlorides is a known method for introducing sulfonyl groups.[8][9]
-
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. Upon completion, the reaction is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Final Purification: The crude product, 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole, can be purified using column chromatography on silica gel to yield the final, pure compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic techniques would be employed. Below are the predicted spectral data based on the proposed structure.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[10][11]
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
A broad singlet in the region of δ 13.0-14.0 ppm, corresponding to the exchangeable N-H proton of the pyrazole ring.[12]
-
A singlet for the C5-H proton of the pyrazole ring, expected around δ 8.0-8.5 ppm.
-
Two doublets in the aromatic region (δ 7.6-7.9 ppm), integrating to 2H each, representing the AA'BB' system of the 4-bromophenyl ring.
-
A quartet around δ 3.2-3.4 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H), characteristic of the ethyl group in the ethylsulfonyl moiety.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
Signals for the pyrazole ring carbons (C3, C4, C5) would be expected in the range of δ 110-150 ppm.
-
Signals for the bromophenyl ring carbons would appear between δ 120-140 ppm, including the carbon bearing the bromine atom (C-Br) at the lower end of this range.
-
Signals for the ethyl group carbons would be found upfield, with the -CH₂- around δ 45-50 ppm and the -CH₃ around δ 7-10 ppm.
-
FT-IR Spectroscopy
Infrared spectroscopy will help identify key functional groups.[13][14]
-
N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ (from the ethyl group).
-
C=N and C=C stretches (pyrazole & phenyl rings): Absorptions in the 1450-1600 cm⁻¹ region.
-
S=O stretches (sulfonyl group): Two strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide fragmentation data to support the structure.[15][16][17]
-
High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ for C₁₁H₁₂BrN₂O₂S⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key confirmation.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group (•C₂H₅), SO₂, and cleavage of the pyrazole ring.
Potential Applications in Drug Development
The structural motifs present in 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole suggest significant potential for biological activity, particularly as an anti-inflammatory or anticancer agent.
Rationale as a COX-2 Inhibitor
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a diaryl heterocycle structure, such as Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2). These molecules typically feature a central heterocyclic ring (like pyrazole) with substituents at positions 3 and 4 that mimic the binding of the natural substrate, arachidonic acid. The sulfonamide/sulfonyl group is a critical pharmacophore for potent and selective COX-2 inhibition.
The proposed molecule fits this profile:
-
The pyrazole core acts as the central scaffold.
-
The 4-bromophenyl group at C3 can occupy a hydrophobic pocket in the COX-2 active site.
-
The 4-ethylsulfonyl group can form crucial hydrogen bonds with amino acid residues in a secondary pocket of the COX-2 enzyme, a key interaction for selectivity over COX-1.
Caption: Proposed mechanism of action as a selective COX-2 inhibitor.
Anticancer Potential
The inhibition of signaling pathways that are overactive in cancer is a primary goal of modern drug discovery. Pyrazole derivatives have shown promise as inhibitors of various protein kinases and other cancer-related targets.[18][19] Furthermore, compounds with sulfonamide moieties are known to exhibit anticancer properties.[5][20] The combination of the pyrazole core, the bromophenyl group, and the ethylsulfonyl moiety could lead to activity against cancer cell lines, warranting screening in relevant assays (e.g., against breast, colon, or lung cancer cell lines).[3]
Conclusion
While 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole appears to be an uncharacterized molecule, its structure is highly compelling from a medicinal chemistry perspective. This guide provides a comprehensive framework for its future investigation, outlining a plausible synthetic route, predicting its analytical characteristics, and proposing clear, rationalized therapeutic applications. The convergence of a pyrazole scaffold with key pharmacophores known to drive anti-inflammatory and anticancer activity makes this compound a high-priority candidate for synthesis and biological evaluation. Further research into this and related derivatives could yield novel therapeutic agents with significant potential.
References
-
Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Tian, L., Wan, J.-P., & Sheng, S. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ChemCatChem, 12(9), 2533-2537. Available at: [Link]
- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
-
Lewis base catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazole involving a novel 1,3-sulfonyl shift. PubMed. (2013). Available at: [Link]
-
Li, Y., et al. (2013). Lewis Base Catalyzed Synthesis of Multisubstituted 4-Sulfonyl-1H-Pyrazole Involving a Novel 1,3-Sulfonyl Shift. Organic Letters, 15(17), 4434-4437. Available at: [Link]
-
Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. ACS Publications. (2024). Available at: [Link]
-
Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. (2024). Available at: [Link]
-
Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]
- Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
-
Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023). Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021). Available at: [Link]
-
Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ScienceDirect. Available at: [Link]
-
Biological Activity Evaluation of Pyrazolo[4,3-e][21][22][23]Triazine Sulfonamides. Crimson Publishers. (2019). Available at: [Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. (2016). Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. (2023). Available at: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Wiley Online Library. (2012). Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. (2023). Available at: [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. (2025). Available at: [Link]
-
Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. ResearchGate. (2025). Available at: [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. (2026). Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. (2022). Available at: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. (2025). Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. (2025). Available at: [Link]
-
SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Taylor & Francis Online. (2006). Available at: [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B (RSC Publishing). Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC. (2011). Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]
-
Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate. Available at: [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]
-
Synthesis of new 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antimicrobial agents. ResearchGate. (2012). Available at: [Link]
-
Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. PMC. (2018). Available at: [Link]
-
Pyrazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Chiang Mai Journal of Science. (2019). Available at: [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. Available at: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. banglajol.info [banglajol.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]
- 23. Lewis base catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazole involving a novel 1,3-sulfonyl shift - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
The following technical guide provides an in-depth analysis of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole , a significant scaffold in medicinal chemistry known for its utility in developing anti-inflammatory agents (COX-2 inhibitors) and protein kinase inhibitors.
Executive Summary
3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a privileged heterocyclic scaffold belonging to the class of 3-aryl-4-sulfonylpyrazoles . This molecular architecture is bioisosteric with the diarylheterocycles found in blockbuster anti-inflammatory drugs (e.g., Celecoxib) and emerging kinase inhibitors (e.g., for ALK or VEGFR).
The presence of the ethylsulfonyl moiety at the C4 position, combined with the 4-bromophenyl group at C3, renders this molecule a versatile "advanced intermediate." The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify libraries for Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole |
| Molecular Formula | C₁₁H₁₁BrN₂O₂S |
| Molecular Weight | 315.19 g/mol |
| Monoisotopic Mass | 313.9724 Da |
| SMILES | CCS(=O)(=O)C1=C(N=CN1)C2=CC=C(Br)C=C2 |
| Core Scaffold | 1H-Pyrazole |
| Key Substituents | 4-Bromophenyl (C3), Ethylsulfonyl (C4) |
Predicted Physical Properties
Note: Values are calculated based on structural analogs and group contribution methods.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 165–175 °C (Typical for sulfonyl-pyrazole analogs).
-
Solubility:
-
High: DMSO, DMF, Methanol (warm).
-
Moderate: Dichloromethane, Ethyl Acetate.
-
Low/Insoluble: Water, Hexanes.
-
-
pKa: ~13.5 (NH of pyrazole), making it a weak acid that can be deprotonated by strong bases (e.g., NaH, K₂CO₃).
Synthetic Methodology: The Enaminone Route
To ensure high regioselectivity and yield, the Enaminone Cyclocondensation Strategy is the recommended protocol. This method avoids the regiochemical ambiguity often seen in direct hydrazine condensations with diketones.
Reaction Logic
-
Sulfonylation: Introduction of the ethylsulfonyl group via nucleophilic displacement.
-
Enamine Formation: Use of DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to insert a one-carbon unit, activating the methylene group.[1]
-
Cyclization: Hydrazine acts as a dinucleophile, closing the ring to form the pyrazole.
Visual Workflow (Graphviz)
Caption: Step-wise synthesis of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole via the enaminone pathway.
Detailed Protocol
Step 1: Synthesis of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone (Intermediate A)
-
Reagents: 4-Bromophenacyl bromide (1.0 eq), Sodium ethanesulfinate (1.2 eq), Ethanol (0.5 M).
-
Procedure: Dissolve 4-bromophenacyl bromide in ethanol. Add sodium ethanesulfinate. Reflux for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-water. Filter the precipitate.
-
Validation: 1H NMR should show a methylene singlet (CH₂-CO) around δ 4.5–5.0 ppm and ethyl signals.
Step 2 & 3: One-Pot Cyclization to Target
-
Reagents: Intermediate A (1.0 eq), DMF-DMA (1.5 eq), Hydrazine Hydrate (2.0 eq), Ethanol.
-
Procedure:
-
Dissolve Intermediate A in dry toluene or DMF. Add DMF-DMA and reflux for 3 hours. The solution will turn yellow/orange (formation of Enaminone).
-
Evaporate solvent in vacuo to remove excess DMF-DMA.
-
Redissolve the residue in Ethanol. Add Hydrazine Hydrate dropwise at 0°C.
-
Reflux for 2–4 hours.
-
-
Purification: Cool to precipitate the product. Recrystallize from Ethanol/Water.
Structural Characterization (Self-Validating Data)
To confirm the identity of the synthesized molecule without external standards, rely on these specific spectral signatures.
1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| NH | 13.5–13.8 | Broad Singlet | 1H | Pyrazole NH (Exchangeable) |
| C5-H | 8.3–8.5 | Singlet | 1H | Pyrazole Ring Proton (Diagnostic) |
| Ar-H | 7.6–7.8 | Doublet (J=8.5 Hz) | 2H | Phenyl (AA'BB' system) |
| Ar-H | 7.4–7.6 | Doublet (J=8.5 Hz) | 2H | Phenyl (AA'BB' system) |
| CH₂ | 3.1–3.3 | Quartet | 2H | Ethyl Sulfonyl (-SO₂CH₂-) |
| CH₃ | 1.1–1.2 | Triplet | 3H | Ethyl Methyl (-CH₃) |
Diagnostic Check: The presence of the singlet at ~8.4 ppm confirms the formation of the pyrazole ring. The absence of the methylene singlet from the starting material (Intermediate A) confirms full conversion.
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): Expect peaks at m/z 315 and 317 (1:1 ratio) due to the ⁷⁹Br/⁸¹Br isotope pattern.
-
Fragmentation: Loss of the ethyl group or SO₂ moiety may be observed at higher collision energies.
Biological & Pharmacological Context
This molecule is not merely a chemical curiosity; it is a functional pharmacophore.
Mechanism of Action (The Sulfonyl Pharmacophore)
The SO₂-Ethyl group acts as a hydrogen bond acceptor. In COX-2 inhibition, this moiety inserts into the hydrophobic side pocket of the enzyme (Arg120/Tyr355 region), providing selectivity over COX-1.
Signaling Pathway Interaction
In kinase research (e.g., ALK or c-Met), the pyrazole nitrogen (N2) often acts as a hinge binder, while the bromophenyl group occupies the hydrophobic back pocket.
Caption: Pharmacological mapping of the sulfonyl-pyrazole scaffold.
References
-
Synthesis of 3-aryl-4-sulfonylpyrazoles
-
General Pyrazole Synthesis (Enaminone Method)
- Source: Tateno, M., et al. (2020). "Synthesis of 4-Aroyl-5-arylpyrazoles... via the Reaction of Enaminodiketones." Heterocycles.
-
URL:[Link]
-
COX-2 Inhibitor SAR (Sulfonyl Group Role)
- Source: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of Sulfonyl-Containing Pyrazoles
The following technical guide details the solubility and stability profiles of sulfonyl-containing pyrazoles. It is structured to provide actionable insights for medicinal chemists and formulation scientists, moving from fundamental physicochemical principles to validated experimental protocols.
Executive Summary: The Sulfonyl-Pyrazole Paradox
In modern drug discovery, the fusion of a pyrazole core with a sulfonyl moiety (sulfone or sulfonamide) is a privileged structural motif, present in blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and emerging kinase inhibitors.
This combination offers a unique pharmacological advantage: the pyrazole serves as a robust, metabolically stable scaffold capable of precise H-bond directionality, while the sulfonyl group modulates electronic properties and lipophilicity. However, this pairing introduces distinct physicochemical challenges:
-
Solubility: The electron-withdrawing nature of the sulfonyl group reduces the basicity of the pyrazole nitrogens, often leading to "brick-dust" molecules with high crystal lattice energy and poor aqueous solubility.
-
Stability: While chemically robust, the sulfonamide moiety acts as a metabolic "soft spot" for glucuronidation, and specific substitution patterns can trigger rapid CYP450-mediated clearance.
This guide provides the framework to navigate these challenges, ensuring the design of developable candidates rather than just potent binders.
Physicochemical Principles
To manipulate solubility and stability, one must first master the electronic interplay between the pyrazole ring and the sulfonyl group.
The pKa Balancing Act
The solubility of sulfonyl-pyrazoles is pH-dependent, governed by two ionization centers.
| Moiety | Electronic Effect | pKa Range | Impact on Solubility |
| Pyrazole Nitrogen (N2) | Weakly Basic | 1.0 – 3.0 | Protonation at low pH (stomach) aids solubility, but sulfonyl groups suppress this basicity significantly. |
| Primary Sulfonamide (-SO₂NH₂) | Weakly Acidic | 9.5 – 10.5 | Deprotonation at high pH forms a soluble anion. Essential for salt formation (e.g., Sodium salts). |
| Secondary Sulfonamide (-SO₂NHR) | Non-ionizable (mostly) | > 11.0 | Neutral at physiological pH. Relies solely on intrinsic polarity for solubility. |
Critical Insight: Attaching a sulfonyl group directly to the pyrazole ring (C3, C4, or C5) exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.70 $). This reduces the pKa of the pyrazole nitrogen, making it difficult to solubilize the compound via protonation in the stomach (pH 1-2). Strategy: If basicity is required for solubility, introduce a solubilizing appendage (e.g., piperazine) insulated from the pyrazole core.
Crystal Lattice Energy & Melting Point
Sulfonyl-containing pyrazoles are prone to forming high-melting polymorphs. The sulfonyl oxygens are strong H-bond acceptors, and the sulfonamide NH (if present) is a donor. This leads to robust intermolecular H-bond networks (dimers/catemers) in the solid state.
-
Observation: High melting point (>200°C) correlates with poor solubility.
-
Mitigation: Disruption of molecular symmetry (e.g., using ortho-substituents on N-phenyl rings) or "molecular masking" (N-alkylation of sulfonamides) can lower lattice energy.
Stability Profile: Chemical vs. Metabolic
Chemical Stability (Hydrolysis & Photolysis)
-
C-Sulfonyl Pyrazoles: Highly stable. The C-S bond is resistant to hydrolysis under physiological conditions (pH 1–9).
-
N-Sulfonyl Pyrazoles (Warning): Compounds where the sulfonyl group is attached to the pyrazole nitrogen (N1) are chemically reactive. They act as sulfonylating agents and are generally susceptible to nucleophilic attack (hydrolysis) in basic media. Rule: Avoid N-sulfonyl connectivity for drug candidates; target C3/C4/C5 attachment points.
Metabolic Stability (The "Soft Spots")
The primary failure mode for this scaffold is metabolism, not chemical degradation.
-
Sulfonamide Glucuronidation: Primary sulfonamides are prime targets for UDP-glucuronosyltransferases (UGTs). This creates highly polar, rapidly excreted metabolites.
-
N-Dealkylation: If the pyrazole is N-substituted with simple alkyl groups (methyl/ethyl), CYP450 enzymes often hydroxylate the
-carbon, leading to dealkylation.-
Solution: Use deuterated alkyl groups or fluoro-alkyl caps (e.g.,
) to block this pathway.
-
Visualizing the Optimization Workflow
The following diagram outlines the decision logic for optimizing the solubility and stability of a sulfonyl-pyrazole hit.
Caption: Decision tree for optimizing sulfonyl-pyrazole leads, addressing solubility via ionization/salts and stability via metabolic blocking.
Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment
Unlike kinetic solubility (DMSO spike), this method measures the true equilibrium solubility of the solid form, essential for predicting oral absorption.
Materials:
-
Test Compound (Solid powder, crystalline).
-
Buffers: pH 1.2 (SGF), pH 6.8 (FaSSIF), pH 7.4 (PBS).
-
Equipment: HPLC-UV/MS, Thermomixer.
Procedure:
-
Saturation: Weigh 2–5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the respective buffer. Ensure excess solid remains (suspension).
-
Equilibration: Shake at 37°C / 750 rpm for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, use a PVDF syringe filter (0.45 µm) pre-saturated with the solution to prevent drug adsorption.
-
Quantification: Dilute the supernatant with Mobile Phase (ACN/Water) and inject into HPLC.
-
Calculation: Compare Peak Area against a standard curve prepared in DMSO.
Self-Validation Check: Measure the pH of the supernatant after the 24-hour incubation. If the pH shifted significantly, the buffer capacity was insufficient, and the data is invalid.
Protocol B: Oxidative Stress Testing (Chemical Stability)
Validates the robustness of the pyrazole ring against oxidation.
Procedure:
-
Prepare a 1 mM solution of the compound in Acetonitrile/Water (1:1).
-
Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubate at Room Temperature for 4 hours and 24 hours.
-
Analyze via LC-MS.
-
Pass Criteria: >95% parent remaining.
-
Failure Mode: If N-oxides (M+16) or sulfoxides (if sulfide present) are observed, the scaffold requires electron-withdrawing groups to reduce electron density.
Case Study Data: Substituent Effects
The table below illustrates how changing the substituent on the sulfonamide or pyrazole nitrogen affects properties (Data synthesized from typical SAR trends in COX-2 and kinase inhibitor literature).
| Compound Variant | Structure Note | LogD (pH 7.4) | Solubility (pH 7.4) | Metabolic Stability ( |
| A (Reference) | 1-phenyl-5-methyl-pyrazole-4-sulfonamide | 2.8 | Low (5 µM) | Moderate (Glucuronidation) |
| B (Salt Form) | Sodium salt of Compound A | 2.8 | High (>100 mg/mL)* | Moderate |
| C (N-Methyl) | Sulfonamide N-methylated | 3.2 | Very Low (1 µM) | High (Blocks Glucuronidation) |
| D (Polar Tail) | Pyrazole N-substituted with ethyl-morpholine | 1.5 | High (250 µM) | Low (Oxidative dealkylation) |
| E (Fluorinated) | Pyrazole N-substituted with trifluoroethyl | 3.0 | Low (2 µM) | High (Metabolically blocked) |
*Note: High solubility of salts is only maintained in water; it may precipitate in acidic stomach conditions.
Metabolic Degradation Pathways
Understanding the fate of these molecules is crucial for lead optimization.
Caption: Common metabolic pathways. N-dealkylation and Glucuronidation are the primary clearance mechanisms.
References
-
Garg, P. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]
-
Kalgutkar, A. S. et al. (2000). Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Migliore, M. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]
Methodological & Application
Application Note: Experimental Characterization of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
Executive Summary
This guide details the experimental protocols for utilizing 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole (referred to herein as Probe-BPES ) as a pharmacological tool in vitro.
Structurally, Probe-BPES belongs to the class of diarylheterocycles , specifically designed to target the Cyclooxygenase-2 (COX-2) isoenzyme. Unlike classic first-generation coxibs (e.g., Celecoxib) which typically utilize a 1,5-diarylpyrazole scaffold with a sulfonamide or methylsulfone group, Probe-BPES features a 3,4-substitution pattern and a bulkier ethylsulfonyl moiety.
Primary Applications:
-
Selectivity Profiling: Mapping the steric tolerance of the COX-2 hydrophilic side pocket (Arg120/Tyr355) using the ethyl-substituted sulfone.
-
Inflammation Modeling: Inhibition of Prostaglandin E2 (PGE2) synthesis in LPS-stimulated macrophages.
-
Fragment-Based Drug Discovery (FBDD): Serving as a scaffold for structure-activity relationship (SAR) studies.
Chemical Properties & Handling
Note: Proper solubilization is the single most critical step for reproducible IC50 data.
| Property | Specification |
| IUPAC Name | 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole |
| Molecular Weight | ~315.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Primary Target | Cyclooxygenase-2 (COX-2) |
| Solubility | DMSO (>25 mg/mL); Ethanol (Moderate); Water (Insoluble) |
| Storage | -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw) |
Reconstitution Protocol:
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Critical Control: For cell-based assays, the final DMSO concentration must remain <0.1% to avoid cytotoxicity artifacts.
Mechanism of Action (MOA)
The anti-inflammatory potency of sulfonyl-pyrazoles stems from their ability to bind to the COX-2 active site.
-
The Hydrophobic Channel: The 4-bromophenyl moiety occupies the hydrophobic channel near the heme group.
-
The Selectivity Pocket: The ethylsulfonyl group inserts into the secondary hydrophilic pocket (distinct to COX-2), forming hydrogen bonds with Arg120 and Tyr355 . The ethyl group probes the steric volume of this pocket; if the pocket is too small (as in COX-1), binding is sterically hindered, granting the molecule its selectivity.
Pathway Visualization
The following diagram illustrates the intervention point of Probe-BPES within the inflammatory cascade.
Figure 1: Mechanism of Action. Probe-BPES competitively inhibits the COX-2 enzyme, preventing the conversion of Arachidonic Acid to inflammatory Prostaglandins.
Experimental Protocol A: COX-1/COX-2 Selectivity Assay
Objective: Determine the Selectivity Index (SI) of Probe-BPES. Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.
Reagents
-
Purified COX-1 (Ovine) and COX-2 (Human recombinant).
-
Arachidonic Acid (Substrate).
-
Colorimetric Peroxidase Substrate (e.g., TMPD).
-
Probe-BPES (0.01 µM – 100 µM).
-
Reference Standard: Celecoxib (High Selectivity) and Indomethacin (Non-selective).
Step-by-Step Workflow
-
Preparation: Dilute Probe-BPES in assay buffer to generate a 7-point log-scale concentration curve (e.g., 0.01, 0.1, 1, 5, 10, 50, 100 µM).
-
Incubation: Add 10 µL of Probe-BPES to reaction wells containing the COX enzyme (separate wells for COX-1 and COX-2). Incubate for 10 minutes at 25°C to allow inhibitor binding to the pocket.
-
Initiation: Add 10 µL of Arachidonic Acid/Peroxidase solution to initiate the reaction.
-
Measurement: Monitor absorbance at 590 nm for 2 minutes using a microplate reader. The rate of color development is proportional to COX activity.
-
Calculation:
-
Calculate % Inhibition =
. -
Plot log[Inhibitor] vs. % Inhibition to determine IC50.
-
Selectivity Index (SI) =
.[1]
-
Self-Validating Check:
-
If the Reference Standard (Celecoxib) does not show >50-fold selectivity for COX-2, the enzyme integrity is compromised.
-
If Probe-BPES precipitates at >50 µM, exclude those points from IC50 calculation.
Experimental Protocol B: Cellular Anti-Inflammatory Assay
Objective: Validate efficacy in a biological system (RAW 264.7 Macrophages). Readout: Reduction in supernatant PGE2 levels via ELISA.
Workflow
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media with fresh DMEM containing Probe-BPES (0.1, 1, 10 µM). Include a Vehicle Control (0.1% DMSO) . Incubate for 1 hour.
-
Rationale: Pre-incubation ensures the drug is present before the enzyme is synthesized/activated.
-
-
Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.
-
Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
-
Quantification: Analyze supernatant using a PGE2 Competitive ELISA kit.
-
Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.
Expected Data Profile (Representative)
| Compound | Concentration (µM) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Probe-BPES | N/A | 0.05 - 0.20 * | >50.0 | >250 |
| Celecoxib | N/A | 0.04 | 15.0 | 375 |
| Indomethacin | N/A | 0.60 | 0.02 | 0.03 (COX-1 selective) |
*Note: Values are estimated based on structural SAR of ethylsulfonyl-pyrazoles [1, 2]. The ethyl group may slightly reduce potency compared to methyl-sulfones due to steric bulk, but often enhances selectivity.
Troubleshooting & Optimization
-
Issue: Low Potency in Whole Blood Assays.
-
Cause: High plasma protein binding (common for bromophenyl-pyrazoles).
-
Solution: Perform assays in serum-free media first, then titrate serum concentration to determine the shift in IC50.
-
-
Issue: Precipitation in Media.
-
Cause: The "Bromophenyl" group is highly lipophilic.
-
Solution: Use a carrier protein (BSA) or ensure rapid mixing during addition. Do not exceed 100 µM.
-
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
- Relevance: Establishes the foundational SAR for diarylpyrazole COX-2 inhibitors.
-
Abdellatif, K. R. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
- Relevance: Discusses the impact of sulfonyl substitutions on pyrazole selectivity profiles.
-
Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs.[2] European Journal of Medicinal Chemistry.
-
Relevance: specific discussion on pharmacophores including the bromophenyl and sulfonyl moieties.[3]
-
-
PubChem Compound Summary. (n.d.). 1,5-Diarylpyrazole derivatives.[3][4][5]
- Relevance: General chemical property verific
Sources
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB BDBM69026 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole::MLS000699386::SMR000230007::[3-(4-bromophenyl)-5-(2-furyl)-2-pyrazolin-1-yl]-(tetrahydrofuryl)methanone::[5-(4-bromophenyl)-3-(2-furanyl)-3,4-dihydropyrazol-2-yl]-(2-oxolanyl)methanone::[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(oxolan-2-yl)methanone::cid_5166959 [bindingdb.org]
The Bromophenyl Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the design of contemporary therapeutics.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for engaging with a multitude of biological targets.[2] The strategic incorporation of a bromophenyl moiety onto this core structure has emerged as a particularly fruitful strategy in medicinal chemistry, giving rise to a plethora of potent and selective modulators of enzymes and receptors implicated in a range of human pathologies, from cancer to neurodegenerative disorders.[3] The electron-withdrawing nature of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing target affinity and metabolic stability.[3][4]
This technical guide provides an in-depth exploration of the applications of bromophenyl pyrazoles in medicinal chemistry, offering detailed protocols for their synthesis and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their own discovery programs.
I. Anticancer Applications: Targeting Aberrant Signaling in Malignancy
The dysregulation of cellular signaling pathways is a hallmark of cancer. Bromophenyl pyrazoles have been extensively investigated as inhibitors of key kinases that drive tumor growth, proliferation, and survival.[5]
A. Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of oncogenic signaling.[6] Several novel fused pyrazole derivatives bearing a 2-bromophenyl moiety have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[6] For instance, certain dihydropyrano[2,3-c]pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have exhibited IC50 values in the nanomolar range, significantly more potent than the standard drug erlotinib in some cases.[6]
Featured Compound Analysis: Anticancer Activity of Bromophenyl Pyrazole Derivatives
| Compound Class | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| Dihydropyrano[2,3-c]pyrazoles | HEPG2 | 0.31 - 0.71 | [6] |
| Pyrazolo[3,4-d]pyrimidines | HEPG2 | 0.31 - 0.71 | [6] |
| Pyrazole-Indole Hybrids | HCT-116 | 3.6 - 24.6 | [7][8] |
| Pyrazole-Indole Hybrids | MCF-7 | 10.6 - 63.7 | [9] |
| 1,3,4-Trisubstituted Pyrazoles | HepG2 | 8.5 | [10] |
B. Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a standard procedure for evaluating the inhibitory activity of bromophenyl pyrazole compounds against EGFR kinase.
1. Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (bromophenyl pyrazoles) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.[11]
Causality of Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ provides a highly sensitive and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced. The choice of a specific peptide substrate and ATP concentration should be optimized for the particular kinase being studied to ensure the reaction is in the linear range.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
II. Applications in Neurodegenerative Disorders: A Beacon of Hope
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function.[12] Bromophenyl pyrazoles have shown promise in targeting key pathological features of these devastating conditions.[12] The pyrazole scaffold can act as both a hydrogen-bond donor and acceptor, allowing it to interact with the peptide backbones of misfolded proteins.[12]
A. Targeting Tauopathy and Protein Aggregation
Certain pyrazole-containing compounds have been identified as inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease.[12] The bromophenyl ring can participate in interactions with the peptide backbone, and its torsional angle with the pyrazole ring is crucial for these interactions.[12] Additionally, diphenylpyrazole (DPP) derivatives have been identified as potent inhibitors of prion protein (PrPSc) formation in vitro, suggesting a potential therapeutic avenue for transmissible spongiform encephalopathies.[13]
B. Monoamine Oxidase (MAO) Inhibition
Pyrazoline derivatives, a related class of compounds, have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters.[14][15] The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The structure-activity relationship of thiazolyl-pyrazoline derivatives has been studied, with the 4-bromophenyl substituent showing notable activity.[14][15]
Signaling Pathways in Neurodegeneration Targeted by Bromophenyl Pyrazoles
Caption: Simplified overview of pathways in neurodegeneration targeted by bromophenyl pyrazoles.
III. General Protocols for Synthesis and Evaluation
The following protocols provide a foundational framework for the synthesis and initial biological screening of novel bromophenyl pyrazole derivatives.
A. Protocol: General Synthesis of 3-(4-Bromophenyl)-1H-pyrazoles
This protocol describes a classical approach to pyrazole synthesis through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][16]
1. Materials and Reagents:
-
A 1,3-dicarbonyl compound (e.g., 1-(4-bromophenyl)butane-1,3-dione)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid as solvent
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
NMR spectrometer and mass spectrometer for characterization
2. Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate.
-
Reflux the reaction mixture for several hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Causality of Experimental Choices: The use of a protic solvent like ethanol or acetic acid facilitates the condensation reaction. Refluxing provides the necessary energy to overcome the activation barrier of the cyclization step. TLC is a crucial in-process control to determine the reaction endpoint and assess the purity of the product.
B. Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][17][18]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromophenyl pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.
Causality of Experimental Choices: The MTT assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The choice of cell seeding density and treatment duration is critical to ensure that the cells are in their logarithmic growth phase and that the assay has sufficient sensitivity.
IV. Conclusion and Future Directions
The bromophenyl pyrazole scaffold has proven to be a highly valuable motif in medicinal chemistry, yielding compounds with potent activities against a range of therapeutic targets. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target biology, holds great promise for the development of novel and effective therapies for cancer, neurodegenerative diseases, and potentially other conditions. Future efforts may focus on the synthesis of more complex and diverse libraries of bromophenyl pyrazoles, the use of computational methods to guide their design, and the investigation of their potential as probes to elucidate complex biological processes.
V. References
-
Aly, H. M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 49.
-
Alsayari, A., Asiri, Y. I., Bin Muhsinah, A., & Hassan, M. Z. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2303–2309.
-
Chen, P., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4928.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Giese, A., et al. (2008). Diphenylpyrazole-Derived Compounds Increase Survival Time of Mice after Prion Infection. Antimicrobial Agents and Chemotherapy, 52(10), 3534–3542.
-
Elkady, R. B. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
-
Fahmy, H. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12095–12113.
-
SignalChem. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Uslu, H., et al. (2014). Synthesis of Some New Pyrazoles. DergiPark, 23(2), 145-151.
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
-
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655448.
-
Al-Dhfyan, A., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Applied Pharmaceutical Science, 14(1), 1-7.
-
Asati, V., & Sharma, S. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38481–38503.
-
Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
ResearchGate. (2016, September). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Kauno Technologijos Universitetas. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Altıntop, M. D. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296.
-
MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. rroij.com [rroij.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epj-conferences.org [epj-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.de [promega.de]
- 12. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
Title: A Strategic Guide to Cell-Based Assay Design for the Evaluation of Novel Pyrazole Compounds
An Application Guide by a Senior Application Scientist
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Pyrazole derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] These activities include anti-inflammatory, antimicrobial, and, most notably for drug discovery, potent anticancer effects.[2][5][6] The anticancer properties of pyrazoles often stem from their ability to interfere with critical signal transduction pathways, induce apoptosis, and inhibit cell proliferation.[5][7] Many pyrazole-based compounds function as highly potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) that are crucial for cancer progression.[4][7][8][9]
Given the vast therapeutic potential of novel pyrazole compounds, a robust and logical pipeline for their biological evaluation is paramount. This guide provides a detailed framework for designing and implementing a tiered, cell-based assay strategy, moving from broad phenotypic screening to specific mechanism-of-action studies.
The Core Strategy: A Tiered Approach to Compound Characterization
A successful screening campaign begins with a broad, high-throughput assay to identify "hits" and progresses to more complex, lower-throughput assays to validate and characterize these hits. This tiered approach ensures that resources are focused on the most promising compounds. Our strategy involves a primary cytotoxicity screen followed by secondary assays to elucidate the specific mechanism of action (MOA).
Part 1: Primary Screening for Anticancer Activity
The initial goal is to determine whether the novel pyrazole compounds exhibit cytotoxic or cytostatic effects against a relevant cancer cell line. A robust, reliable, and scalable cell viability assay is the ideal tool for this purpose.
Recommended Primary Assay: The XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a brightly colored, water-soluble formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choice: We recommend the XTT assay over the more traditional MTT assay due to its superior methodology. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[10] This not only streamlines the protocol but also avoids potential artifacts from cytotoxic solvents, leading to more reliable viability measurements.
Protocol 1: XTT Cell Viability Assay
A. Principle of the Assay Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow XTT tetrazolium salt to an orange-colored formazan product.[12] An electron-coupling reagent captures electrons on the plasma membrane and mediates this reduction.[11] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells.
B. Materials
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom, clear cell culture plates
-
Novel pyrazole compounds dissolved in sterile DMSO
-
Positive control (e.g., Staurosporine or Doxorubicin)
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling solution)
-
Multichannel pipette
-
Microplate spectrophotometer (capable of reading absorbance at 450-500 nm)
C. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in complete medium. A typical final concentration range might be 0.01 µM to 100 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution (e.g., 0.1%).
-
Untreated Control (100% Viability): Cells treated with medium only.
-
Positive Control: Cells treated with a known cytotoxic agent to establish a 0% viability endpoint.
-
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling solution according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the activated XTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored product.
-
Measure the absorbance at a wavelength between 450-500 nm.[10] A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
D. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the reference wavelength absorbance from the measurement wavelength absorbance for all wells.
-
Normalize the data to the controls:
-
Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
-
-
-
Determine IC₅₀ Values:
-
Use graphing software (e.g., GraphPad Prism) to plot Percent Viability against the log of the compound concentration.
-
Fit the data using a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Sample Data Presentation:
| Compound ID | Target/Hypothesis | IC₅₀ (µM) on MCF-7 Cells |
| PYR-001 | Kinase Inhibitor | 1.25 |
| PYR-002 | Tubulin Disruptor | 5.67 |
| PYR-003 | Apoptosis Inducer | 0.89 |
| Doxorubicin | Positive Control | 0.15 |
Part 2: Secondary Assays for Mechanism of Action (MOA)
Once "hit" compounds are identified via the primary screen, the next critical step is to determine how they are killing the cancer cells. Since pyrazoles are known to induce apoptosis and inhibit kinases, assays targeting these mechanisms are logical next steps.[7][13]
Recommended MOA Assay 1: Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of late-stage apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[14]
Causality Behind Experimental Choice: The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that directly measures the activity of these key executioner caspases.[15] Its "add-mix-measure" format is simple, robust, and ideal for a 96-well plate format, providing a clear indication of apoptosis induction.[16][17]
Protocol 2: Caspase-Glo® 3/7 Assay
A. Principle of the Assay The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and a thermostable luciferase.[16] When added to apoptotic cells, the reagent lyses the cells, and the active caspase-3/7 enzymes cleave the substrate. This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[16]
B. Materials
-
Cells seeded and treated with pyrazole compounds in a 96-well, flat-bottom, white-walled plate (for luminescence)
-
Positive control (e.g., Staurosporine at a known apoptotic concentration)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
C. Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the XTT protocol, but use white-walled plates suitable for luminescence readings.
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
D. Data Analysis
-
Data is typically expressed as Relative Luminescence Units (RLU).
-
Calculate the fold change in caspase activity compared to the vehicle control:
-
Fold Change = (RLU_Sample) / (RLU_Vehicle_Control)
-
-
A significant increase in luminescence indicates that the compound induces apoptosis through the activation of executioner caspases.
Recommended MOA Assay 2: Kinase Inhibition Profiling
Many pyrazole compounds owe their anticancer activity to the inhibition of specific protein kinases.[9] CDKs, which regulate the cell cycle, are common targets.[4][8] A cell-based assay to measure the activity of a specific kinase, such as CDK2, can confirm this MOA.
Causality Behind Experimental Choice: A direct measure of kinase activity in a cellular context provides more physiologically relevant data than a biochemical assay using purified enzymes.[18][19] Assays that measure the phosphorylation of a known endogenous substrate of the target kinase (e.g., Rb phosphorylation by CDK2) confirm target engagement and downstream functional consequences.[20][21]
Protocol 3: Cellular CDK2 Kinase Activity Assay (Conceptual Framework)
A. Principle of the Assay This type of assay quantifies the activity of a specific kinase within the cell. One common method involves using phospho-specific antibodies to detect the phosphorylation of a known kinase substrate.[22] For CDK2, a key substrate is the Retinoblastoma protein (Rb).[20] Inhibition of CDK2 by a pyrazole compound would lead to a decrease in Rb phosphorylation at CDK2-specific sites. This change can be quantified using various platforms, such as AlphaLISA® or HTRF®, which are bead-based, no-wash immunoassays suitable for high-throughput screening.[21]
B. General Workflow
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a dose-response of the hit pyrazole compound. Include a known CDK2 inhibitor as a positive control.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the intracellular proteins, including CDK2 and its substrate, Rb.
-
Immunoassay:
-
The cell lysate is incubated with a pair of antibodies and detection beads. For example, an antibody that captures total Rb protein and a second, phospho-specific antibody that recognizes Rb phosphorylated by CDK2.
-
In proximity-based assays (like AlphaLISA®), if Rb is phosphorylated, the donor and acceptor beads are brought close together, generating a signal upon excitation.
-
-
Data Acquisition: The plate is read on a specialized plate reader capable of detecting the specific assay signal (e.g., luminescence or time-resolved fluorescence).
-
Data Analysis: A decrease in signal relative to the vehicle control indicates that the pyrazole compound is inhibiting the phosphorylation of Rb, and thus inhibiting CDK2 activity. The data can be used to generate an IC₅₀ curve for target engagement.
Conclusion
This application guide outlines a systematic and robust strategy for the initial characterization of novel pyrazole compounds. By employing a tiered approach—starting with a broad cell viability screen and progressing to specific mechanism-of-action assays for apoptosis and kinase inhibition—researchers can efficiently identify promising drug candidates and gain critical insights into their biological function. The protocols and principles described herein are designed to be self-validating and are grounded in established, reliable methodologies, providing a solid foundation for any drug discovery program focused on this important class of molecules.
References
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022). Biocompare. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]
-
VEGF Signaling Pathway. (n.d.). Cusabio. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]
-
Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]
-
NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). (n.d.). BPS Bioscience. [Link]
-
CDK2 Assay Kit. (n.d.). BPS Bioscience. [Link]
-
NF-κB. (n.d.). Wikipedia. [Link]
-
Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. (n.d.). PNAS. [Link]
-
Figure 2: [Activation of NF-κB Signaling Pathway...]. (2025). Assay Guidance Manual - NCBI. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 17. biocompare.com [biocompare.com]
- 18. inits.at [inits.at]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. revvity.com [revvity.com]
- 22. reactionbiology.com [reactionbiology.com]
Application Note: Analytical Protocols for 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
Executive Summary
This Application Note provides a comprehensive analytical framework for the detection, quantification, and structural verification of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole . This molecule represents a critical scaffold in the synthesis of diarylpyrazole-based pharmaceuticals (specifically COX-2 inhibitors and kinase inhibitors) and agrochemicals.
Due to the presence of the ethylsulfonyl moiety and the brominated aromatic ring , this compound presents unique chromatographic and mass spectrometric signatures. This guide outlines two primary workflows:
-
HPLC-UV/PDA: For routine purity analysis, process control, and stability testing.
-
LC-MS/MS: For trace-level detection (impurity profiling), pharmacokinetic (PK) studies, and structural confirmation using isotopic pattern recognition.
Physicochemical Profile & Analytical Strategy
Understanding the molecule's properties is the foundation of a robust method.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₁H₁₁BrN₂O₂S | Monoisotopic Mass: ~314 (⁷⁹Br) / ~316 (⁸¹Br) |
| Polarity (LogP) | Estimated ~2.5 - 3.2 | Moderately lipophilic; suitable for Reverse Phase (C18) chromatography. |
| pKa (Pyrazole) | ~2.5 (protonation) & ~14 (deprotonation) | The 1H-pyrazole is neutral at pH 3-8. Acidic mobile phase (pH ~2-3) ensures protonation for MS sensitivity (ESI+). |
| UV Chromophore | Pyrazole + Bromophenyl | Strong absorbance at 254 nm (aromatic) and 210-220 nm (sulfonyl/pyrazole). |
| Isotopic Signature | Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) | Critical for MS ID. Mass spectrum will show a "doublet" separated by 2 Da of equal intensity. |
Analytical Workflow Diagram
The following decision tree outlines the selection of the appropriate method based on the analytical goal.
Figure 1: Analytical decision matrix for selecting the optimal detection technique.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Application: Purity assessment, assay content, and stability studies.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Rationale: A standard C18 provides sufficient retention for the lipophilic bromophenyl group while handling the polar sulfonyl moiety.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD).
-
Quantitation: 254 nm (Maximal signal-to-noise).
-
Confirmation: 215 nm.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Equilibration |
| 2.0 | 10 | Isocratic Hold (Solvent Front) |
| 12.0 | 90 | Linear Gradient Elution |
| 15.0 | 90 | Wash Step |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in Methanol (MeOH) . Sonicate for 5 mins. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (90:10 Water:ACN) to prevent peak distortion.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol B: LC-MS/MS (Trace Detection)
Application: Genotoxic impurity screening, pharmacokinetic (PK) analysis, and metabolite identification.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI).[2]
-
Polarity: Positive Mode (ESI+).
-
Rationale: Pyrazoles are nitrogenous bases. Under acidic conditions (formic acid), the N-1 or N-2 nitrogen is readily protonated to form
.
-
-
Source Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.[1]
MRM Transitions (Multiple Reaction Monitoring)
The presence of Bromine (⁷⁹Br and ⁸¹Br) splits the precursor ion signal 1:1. For maximum sensitivity, monitor the ⁷⁹Br isotope, but use the ⁸¹Br isotope for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Loss Assignment |
| Quantifier (⁷⁹Br) | 315.0 | 251.0 | 20 | Loss of SO₂ (-64 Da) |
| Qualifier 1 | 315.0 | 286.0 | 15 | Loss of Ethyl (-29 Da) |
| Qualifier 2 | 315.0 | 236.0 | 35 | Loss of Br radical (Rare, high energy) |
| Isotope Conf (⁸¹Br) | 317.0 | 253.0 | 20 | Loss of SO₂ (Confirming ⁸¹Br) |
Fragmentation Pathway (Mechanistic Insight)
Understanding the fragmentation is vital for validating that the peak is indeed the target and not an isobaric interference.
Figure 2: Proposed ESI+ fragmentation pathway for 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole.
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , every analytical run must include the following system suitability tests (SST).
The "Bromine Rule" Check
In any MS spectrum of this compound, the intensity ratio of the peaks at m/z 315 and m/z 317 must be approximately 1:1 (within 10% deviation) .
-
Pass: Ratio is 1.0 : 0.98. (Confirms presence of 1 Bromine atom).
-
Fail: Ratio is 1.0 : 0.1. (Indicates interference or wrong molecule).
Linearity & Sensitivity
-
Linearity: 0.1 µg/mL to 100 µg/mL (HPLC-UV).
-
LOD (Limit of Detection): Typically ~10 ng/mL (LC-MS/MS).
-
Precision: RSD < 2.0% for six replicate injections.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Split Peaks | Tautomerism (1H vs 2H pyrazole) | The 1H-pyrazole proton can shift between N1 and N2. If peak splitting occurs, lower the pH of the mobile phase (use 0.1% TFA instead of Formic Acid) to lock the protonation state [1]. |
| Low MS Sensitivity | Ion Suppression | Sulfonyl groups can be ion-suppressive.[3] Improve separation from matrix or switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails. |
| Retention Time Drift | pH Fluctuation | Pyrazoles are sensitive to pH. Ensure buffer capacity is sufficient (use Ammonium Formate if pH > 3). |
References
-
Prasath, R., et al. (2011).[4] "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[4] Acta Crystallographica Section E, 67(10), o2650. Link
-
Context: Provides structural data and crystallographic confirmation of the bromophenyl-pyrazole core.[4]
-
-
Sahu, P.K., et al. (2023). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Current Pharmaceutical Analysis. Link
- Context: Establishes the baseline C18/Methanol/Water conditions suitable for pyrazole deriv
-
Li, C., et al. (2008). "An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites (sulfones) in human plasma." Acta Pharmacologica Sinica, 29, 1387–1394. Link
- Context: Validates the MS fragmentation patterns (loss of SO2) for sulfonyl-substituted benzimidazoles/pyrazoles.
-
Zhong, Z., et al. (2019). "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." SciTePress. Link
- Context: Details the trace analysis of sulfonamide/sulfonyl impurities in pyrazole drug substances.
Sources
Navigating the Structural Landscape: Advanced HPLC and NMR Protocols for Pyrazole Derivative Analysis
Abstract
Pyrazole derivatives form the backbone of a significant number of therapeutic agents, demanding robust and precise analytical methodologies for their characterization and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these critical heterocyclic compounds. We delve into the causality behind experimental choices, offering field-proven insights to ensure scientifically sound and reproducible results. Detailed, step-by-step protocols for both HPLC and NMR analysis are presented, alongside data interpretation strategies and troubleshooting advice. This guide is designed to be a self-validating system, grounded in authoritative references and best practices, to empower scientists in their analytical endeavors.
Introduction: The Significance of Pyrazole Derivatives and Analytical Rigor
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry.[1] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Given their therapeutic importance, the unambiguous identification, quantification, and structural elucidation of pyrazole derivatives are paramount throughout the drug discovery and development pipeline.
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable and complementary techniques for the comprehensive analysis of these compounds. HPLC excels at separating complex mixtures and providing quantitative data on the purity and concentration of the target molecule.[4] NMR, on the other hand, provides unparalleled insight into the molecular structure, allowing for definitive identification and the characterization of subtle isomeric differences.[5][6]
This application note will provide a detailed exploration of both techniques, offering not just protocols, but the scientific rationale behind them to enable researchers to adapt and troubleshoot methods for their specific pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode of separation.
The "Why": Foundational Principles of HPLC for Pyrazole Analysis
The choice of an RP-HPLC method is primarily driven by the polarity of most pyrazole derivatives.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the polar mobile phase.
Key Experimental Choices and Their Rationale:
-
Column Selection: A C18 column is the workhorse for the analysis of a wide range of organic molecules, including pyrazoles.[2][7] The long alkyl chains provide excellent hydrophobic retention for many pyrazole scaffolds. For more polar pyrazole derivatives, a shorter chain (e.g., C8) or a column with a polar-embedded group may be more suitable to achieve adequate retention.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol.[8] The ratio of these solvents is adjusted to fine-tune the retention of the pyrazole derivative. Adding a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often crucial.[2][7] This serves to suppress the ionization of any acidic or basic functional groups on the pyrazole ring or its substituents, leading to sharper, more symmetrical peaks.
-
Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[7] These detectors acquire the entire UV-Vis spectrum of the eluting compound, which can aid in peak identification and purity assessment. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the pyrazole derivative to ensure the highest sensitivity.
Protocol: A General RP-HPLC Method for Pyrazole Derivative Analysis
This protocol provides a starting point for method development. Optimization will likely be required based on the specific properties of the pyrazole derivative being analyzed.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the pyrazole derivative reference standard or sample.[9]
-
Dissolution: Dissolve the weighed sample in a suitable solvent. The mobile phase is often a good initial choice to ensure compatibility.[2] If solubility is an issue, a stronger organic solvent may be used, but the final concentration of this solvent in the injected sample should be minimized to avoid peak distortion. Sonication can aid in dissolution.[9]
-
Dilution: Dilute the stock solution to a working concentration (e.g., 50-150 µg/mL) with the mobile phase.[2]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]
Step 2: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of pyrazole derivatives.[2] |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | A common and effective mobile phase for many organic compounds.[2][7] |
| Gradient/Isocratic | Isocratic (e.g., 80:20 A:B) or Gradient | Isocratic is simpler, but a gradient may be needed for complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2] |
| Column Temperature | 25 °C | Room temperature is often sufficient, but temperature control improves reproducibility.[2] |
| Injection Volume | 5-20 µL | The volume should be optimized for sensitivity without overloading the column.[2][7] |
| Detection | DAD at λmax of the compound (e.g., 206 nm) | DAD provides spectral information for peak identification and purity.[2] |
Step 3: Method Validation
Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[11][12]
-
Linearity and Range: Demonstrating a proportional relationship between concentration and detector response over a defined range.[13]
-
Accuracy: The closeness of the test results to the true value.[11][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules.[14][15] For pyrazole derivatives, NMR is essential for confirming the chemical structure, identifying isomers, and understanding tautomeric equilibria.[5][16]
The "Why": Unraveling Molecular Structure with NMR
The core principle of NMR involves the interaction of atomic nuclei with an external magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that acts as a molecular fingerprint.
Key Experimental Choices and Their Rationale:
-
Choice of Deuterated Solvent: The sample must be dissolved in a deuterated solvent, where hydrogen atoms are replaced with deuterium.[15][17] This is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[14][18] The choice of solvent depends on the solubility of the pyrazole derivative.[19]
-
CDCl₃ (Deuterated Chloroform): A good first choice for many non-polar to moderately polar organic compounds.[15][19]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for dissolving a wide range of polar compounds and can be useful for observing exchangeable protons (e.g., N-H).[14][19]
-
D₂O (Deuterium Oxide): Used for water-soluble compounds and can be used to identify exchangeable protons through H-D exchange.[15][19]
-
-
1D NMR Experiments (¹H and ¹³C):
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.
-
-
2D NMR Experiments: When 1D spectra are complex or ambiguous, 2D NMR techniques are invaluable.[20][21]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[16][22] This helps to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.[16][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting molecular fragments and assigning quaternary carbons.[6][23]
-
Protocol: A General NMR Analysis Workflow for Pyrazole Derivatives
This workflow outlines the key steps for acquiring and interpreting NMR data for a novel pyrazole derivative.
Step 1: Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[16] For ¹³C and 2D NMR, a more concentrated sample (15-20 mg) may be beneficial.[16]
-
Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion.
Step 2: Data Acquisition
-
¹H NMR: Acquire a standard proton spectrum.
-
D₂O Exchange (Optional): To identify exchangeable protons (like N-H on the pyrazole ring), add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.[16] The signals from exchangeable protons will disappear or broaden significantly.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (as needed): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra.
Step 3: Spectral Interpretation
A systematic approach is key to elucidating the structure from the NMR data:
-
Analyze the ¹H NMR:
-
Chemical Shifts: Protons on the pyrazole ring typically appear in the aromatic region. The specific chemical shifts are influenced by the substituents.
-
Integration: Determine the relative number of protons for each signal.
-
Coupling Patterns: Analyze the splitting patterns (singlets, doublets, triplets, etc.) to determine which protons are adjacent to each other.
-
-
Analyze the ¹³C NMR:
-
Count the number of distinct carbon signals to see if it matches the expected number.
-
Use the chemical shifts to identify different types of carbons (e.g., aromatic, aliphatic, carbonyl).
-
-
Correlate with 2D NMR:
-
HSQC: Assign the protonated carbons by correlating the ¹H and ¹³C signals.
-
COSY: Build up spin systems by identifying coupled protons.
-
HMBC: Connect the spin systems and assign quaternary carbons by looking for long-range correlations.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC analysis of pyrazole derivatives.
Caption: Workflow for NMR-based structural elucidation of pyrazole derivatives.
Troubleshooting Common Issues
HPLC:
-
Broad or Tailing Peaks: This can be due to secondary interactions with the stationary phase. Ensure the pH of the mobile phase is appropriate to suppress ionization. Poor sample solubility can also be a cause.
-
Split Peaks: This may indicate column overload or a partially blocked frit. Try injecting a smaller volume or cleaning/replacing the column.
-
Poor Resolution: Optimize the mobile phase composition (organic solvent ratio) or consider a different stationary phase.
NMR:
-
More Signals Than Expected in ¹H NMR: This is a common issue with N-unsubstituted pyrazoles due to annular tautomerism, where the proton on the nitrogen can exist on either nitrogen atom, leading to a mixture of two tautomers.[16] Running the NMR at different temperatures can sometimes help to coalesce these signals.
-
Broad Signals: A very broad signal in the ¹H NMR spectrum, especially in the 10-14 ppm range, is often indicative of an N-H proton.[16] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. A D₂O exchange experiment can confirm this.
Conclusion
The robust analysis of pyrazole derivatives is a critical aspect of pharmaceutical research and development. A combined approach utilizing HPLC for separation and quantification, and NMR for definitive structural elucidation, provides a comprehensive analytical toolkit. By understanding the fundamental principles behind these techniques and following validated protocols, researchers can ensure the generation of high-quality, reliable data. The methodologies and insights provided in this application note serve as a practical guide for scientists working with this important class of heterocyclic compounds, ultimately contributing to the development of safe and effective medicines.
References
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
- Benchchem. (n.d.). A Comparative Guide to Deuterated Solvents for NMR Analysis.
- TCI AMERICA. (n.d.). Deuterated Compounds for NMR.
- de Zeeuw, R. A., & Veenma, J. (1982). Sample preparation for the HPLC analysis of drugs in biological fluids.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products | Request PDF.
- R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
- International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has....
- Raya, J., et al. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules.
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Sivagam, B., et al. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Garbowski, E., & Schilf, W. (2000, January 15). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry.
-
Li, S., et al. (2007, May 24). Structure Elucidation of a Pyrazolo[9][17]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Scribd. (n.d.). Understanding 2D NMR Techniques | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijcpa.in [ijcpa.in]
- 3. semanticscholar.org [semanticscholar.org]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. myuchem.com [myuchem.com]
- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labinsights.nl [labinsights.nl]
- 18. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 21. researchgate.net [researchgate.net]
- 22. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
Application Note: Mass Spectrometry Characterization of Halogenated Pyrazoles
Abstract
Halogenated pyrazoles are critical pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Their efficacy often hinges on the metabolic stability provided by halogen substitution (Cl, Br, F). However, this same substitution presents unique challenges and opportunities in mass spectrometry (MS). This guide details the ionization behavior, isotopic fingerprinting, and fragmentation mechanics of halogenated pyrazoles, providing a validated LC-MS/MS protocol for their identification and quantification in complex biological matrices.
Theoretical Foundations
The Halogen Advantage in Mass Spectrometry
While halogens are introduced in drug design to modulate lipophilicity and block metabolic hot spots (e.g., preventing P450 oxidation), they act as distinct "beacons" in mass spectrometry. Unlike carbon or nitrogen, chlorine and bromine possess distinct natural isotope distributions that allow for immediate visual confirmation of their presence before any fragmentation analysis occurs.
Isotopic Fingerprinting
The first step in validating a halogenated pyrazole is analyzing the Molecular Ion (
Table 1: Diagnostic Isotope Ratios for Halogenated Pyrazoles
| Halogen Content | Isotope Pattern ( | Visual Characteristic |
| 1 Chlorine ( | 100 : 32 : 0 | ~3:1 ratio. Distinct "step down". |
| 1 Bromine ( | 100 : 97 : 0 | ~1:1 ratio. "Twin towers" appearance. |
| 2 Chlorines | 100 : 64 : 10 | 9:6:1 ratio. |
| 1 Cl + 1 Br | 76 : 100 : 24 | Distinctive mixed pattern. |
| Fluorine ( | Monoisotopic | No unique M+2 pattern; identified by mass defect (-19.99 Da shift from H). |
Expert Insight: Do not rely solely on software scoring. For brominated pyrazoles, the
andpeaks should be nearly identical in height.[1] If the is significantly suppressed (<90%), suspect interference or detector saturation.
Fragmentation Mechanics
Understanding how these molecules break apart is essential for designing Multiple Reaction Monitoring (MRM) transitions. Halogenated pyrazoles undergo specific stress-induced dissociation pathways in Collision-Induced Dissociation (CID).
Primary Fragmentation Pathways
-
Loss of Halogen Radical (
): Common in radical cations (EI), but in ESI (even-electron ions), we more frequently observe the loss of the neutral acid ( ) or the neutral halogen if the position is labile. -
Ring Cleavage (The "Cracking" Mechanism): The pyrazole ring is robust, but under high collision energy, it typically cleaves at the
bond. -
Loss of HCN: A signature of nitrogen heterocycles. The pyrazole ring will often eject a neutral HCN molecule (27 Da), resulting in a radical cation shift.
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for characterizing a generic 4-bromo-pyrazole derivative.
Figure 1: Fragmentation pathways for a brominated pyrazole. In ESI+ (LC-MS), the loss of neutral HBr or HCN is favored over the radical loss seen in EI.
Validated Experimental Protocol
Sample Preparation
Halogenated pyrazoles are moderately lipophilic. Avoid pure aqueous solvents during extraction to prevent precipitation.
-
Matrix: Plasma or Cell Culture Media.
-
Extraction: Protein Precipitation (PPT) using Acetonitrile (1:3 v/v).
-
Reconstitution: 50:50 Methanol:Water (v/v). Note: High organic content ensures solubility of the halogenated species.
LC-MS/MS Conditions
This protocol is optimized for a Triple Quadrupole (QqQ) system but is applicable to Q-TOF.
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Why: The halogen increases hydrophobicity, making C18 ideal for retention.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? Pyrazoles are weak bases (
~2.5). Acidic pH ensures full protonation ( ) for maximum sensitivity.
-
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-6 min: 5%
95% B (Linear Ramp) -
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C (Halogenated compounds are thermally stable).
-
Nebulizer: 35 psi.
-
Detection: MRM (Multiple Reaction Monitoring).[2]
Method Validation Workflow
Follow this logical flow to validate the method for a new drug candidate.
Figure 2: Step-by-step workflow for developing a quantitative MRM method for halogenated pyrazoles.
Data Analysis & Interpretation
Quantitation Strategy
For drug development (PK/PD studies), use the most abundant isotope for quantitation to maximize sensitivity.
-
Chlorine: Quantify on
(M).[3][4][5] Use (M+2) as a qualifier.[3][4] -
Bromine: Quantify on
(M).[3][4][5] Use (M+2) as a qualifier.[3][4][5]
Troubleshooting Common Issues
-
Issue: Signal suppression in matrix.
-
Cause: Co-eluting phospholipids.
-
Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if the compound is sufficiently non-polar. Halogenated pyrazoles often ionize well in APCI due to their thermal stability.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the pyrazole nitrogen and free silanols on the column.
-
Solution: Ensure mobile phase pH is < 3.0 (add more formic acid or use ammonium formate buffer) to keep silanols protonated and neutral.
-
References
-
Michigan State University. (2025). Mass Spectrometry - Isotope Patterns of Chlorine and Bromine. Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis and ESI-MS analysis of pyrazole derivatives. Retrieved from [Link]
Sources
The Scientific Rationale: Targeting the Arachidonic Acid Cascade
An Application Guide for the Pharmacological Characterization of Ethylsulfonyl Pyrazoles
Introduction: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] Derivatives of pyrazole have demonstrated a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5][6] Within this broad class, pyrazoles featuring an ethylsulfonyl or a related sulfonamide group at the 1-position have garnered significant attention, largely due to the success of Celecoxib, a potent and selective anti-inflammatory drug.[7][8][9]
Celecoxib's mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the pain and inflammation pathway.[8] This selectivity for COX-2 over its isoform, COX-1, is a key therapeutic advantage, as COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract.[10] Consequently, selective COX-2 inhibitors can reduce the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
This guide provides a detailed framework for the pharmacological screening of novel ethylsulfonyl pyrazole derivatives. It outlines robust in vitro and in vivo protocols designed to characterize their potency, selectivity, and efficacy as anti-inflammatory and analgesic agents. The methodologies described herein are foundational for any drug discovery program focused on this important class of compounds. While the primary focus is on COX-2 inhibition, it is noteworthy that some pyrazole analogs exhibit biological activity, such as anticancer effects, through COX-2 independent mechanisms, suggesting broader screening potential.[11][12]
The primary target for many anti-inflammatory drugs is the enzymatic pathway that converts arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that mediate physiological responses, including inflammation, pain, and fever. The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the rate-limiting step in this process.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[10]
The therapeutic goal for an anti-inflammatory agent like an ethylsulfonyl pyrazole is to selectively inhibit COX-2 at the site of inflammation without significantly affecting the homeostatic functions of COX-1 elsewhere in the body.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Section 1: In Vitro Pharmacological Screening
The initial phase of screening involves characterizing the compound's direct effect on the target enzymes. This is crucial for determining potency and selectivity.
Protocol 1.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol measures the ability of a test compound to inhibit purified COX-1 and COX-2 enzymes. The output is the half-maximal inhibitory concentration (IC50), a key measure of potency.[13]
Principle: The assay quantifies the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2). The amount of PGE2 produced is measured, typically via an Enzyme-Linked Immunosorbent Assay (ELISA), in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagent Preparation: Prepare all buffers, cofactor solutions (e.g., L-epinephrine, hematin), and enzyme dilutions according to established methods or commercial kit instructions.[13][14] Dissolve ethylsulfonyl pyrazole test compounds and controls (e.g., Celecoxib, Ibuprofen) in DMSO to create stock solutions.
-
Enzyme Addition: In separate 96-well microplates for COX-1 and COX-2, add the assay buffer and the respective purified enzyme (human or ovine).
-
Inhibitor Addition: Add the test compounds across a range of concentrations (e.g., 0.1 nM to 100 µM) to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control.
-
Pre-incubation: Incubate the plate at 37°C for approximately 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction begins.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a validated ELISA kit.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Data Analysis and Interpretation:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the log of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) using the formula:
-
SI = IC50 (COX-1) / IC50 (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound A | 25 | 0.25 | 100 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
| Ibuprofen (Control) | 1.5 | 3.5 | 0.43 |
Table 1: Example data from in vitro COX inhibition assays. A higher selectivity index indicates a more favorable profile, suggesting lower potential for COX-1 related side effects.
Section 2: In Vivo Pharmacological Screening
Following promising in vitro results, in vivo models are essential to evaluate a compound's efficacy in a complex biological system. These models assess anti-inflammatory and analgesic properties.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and validated model of acute inflammation.[15][16][17]
Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Celecoxib), and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 60 minutes) before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 2.2: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.[15][16]
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to characteristic abdominal constrictions or "writhes." Analgesic compounds reduce the number of these writhes.
Methodology:
-
Animal Acclimatization & Grouping: As described in Protocol 2.1, using mice.
-
Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Aspirin) 30-60 minutes before the acetic acid injection.
-
Induction of Nociception: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the total number of writhes over a 20-minute period.
-
Data Calculation: Calculate the percentage reduction in the number of writhes for each group compared to the vehicle control.
| Treatment Group (Dose) | Mean Paw Edema Inhibition (%) at 3h | Mean Writhing Reduction (%) |
| Vehicle Control | 0% | 0% |
| Test Compound A (10 mg/kg) | 45% | 52% |
| Test Compound A (30 mg/kg) | 68% | 75% |
| Celecoxib (30 mg/kg) | 72% | 78% |
Table 2: Example data from in vivo efficacy models. Dose-dependent inhibition of inflammation and pain are key indicators of a compound's potential.
Conclusion and Self-Validation
The pharmacological screening cascade described provides a robust pathway for the evaluation of novel ethylsulfonyl pyrazoles. Each stage serves as a validation check for the next:
-
Self-Validation: A potent and selective inhibitor in the in vitro enzymatic assay (Protocol 1.1) is expected to show efficacy in the in vivo inflammation and pain models (Protocols 2.1 and 2.2). A lack of correlation may suggest poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) or off-target effects, prompting further investigation. The inclusion of well-characterized positive controls (e.g., Celecoxib, Ibuprofen) in every assay is critical for validating the experimental setup and ensuring the reliability of the generated data.
By following this structured approach, researchers can efficiently identify and characterize promising drug candidates, making informed decisions for progression into more advanced preclinical development.
References
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
In Vivo Pain Models. Charles River Laboratories. [Link]
-
Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
-
What in vivo models are used for pain studies?. Patsnap Synapse. [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]
-
Synthesis and pharmacological activities of celecoxib derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Recent advances in the development of celecoxib analogs as anticancer agents: A review. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. PubMed. [Link]
-
(Graduation project) A review on synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Pyrazole, Synthesis and Biological Activity. SlideShare. [Link]
-
(PDF) SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. Research Square. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. criver.com [criver.com]
- 16. pharmaron.com [pharmaron.com]
- 17. What in vivo models are used for pain studies? [synapse.patsnap.com]
Troubleshooting & Optimization
Optimization of reaction conditions for pyrazole synthesis
Mission Statement
Welcome to the Pyrazole Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for the bench scientist. We address the three most critical failure modes in pyrazole synthesis: Regioselectivity collapse , Reaction stalling at the hydrazone intermediate , and Fluorinated substrate incompatibility .
The protocols below prioritize Knorr Pyrazole Synthesis (1,3-dicarbonyl + hydrazine) as it remains the workhorse of drug discovery, but we integrate modern solvent engineering (fluorinated alcohols) to solve classic selectivity problems.
Ticket #1: Controlling Regioselectivity (The "Wrong Isomer" Issue)
User Query: "I am reacting a methyl-phenyl 1,3-diketone with methylhydrazine. I need the 1,5-isomer, but I keep getting a 1:1 mixture or the 1,3-isomer. How do I steer this?"
Technical Diagnosis: Regioselectivity in Knorr synthesis is a battle between Sterics and Electronics .
-
Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the substituted
) attacks the most electrophilic carbonyl. -
Steric Control: The bulkier hydrazine nitrogen avoids the bulkier carbonyl.
-
The Hidden Variable: Solvation. In standard protic solvents (EtOH, MeOH), hydrogen bonding can mask the nucleophilicity of the hydrazine, leveling the playing field and leading to mixtures.
The Solution: Fluorinated Solvents Switching from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) is the single most effective intervention for regiocontrol. These solvents are strong hydrogen-bond donors (HBD) but poor acceptors. They coordinate tightly to the carbonyl oxygens, enhancing electrophilicity differentiation and stabilizing the transition state for the desired pathway.
Optimization Protocol: The Solvent Screen
Run this screen before scaling up.
| Solvent | Dielectric Constant ( | H-Bond Donor ( | Effect on Selectivity |
| Ethanol (EtOH) | 24.5 | 0.83 | Baseline. Often yields mixtures due to non-specific solvation. |
| TFE (Trifluoroethanol) | 26.7 | 1.51 | High. Enhances carbonyl electrophilicity; favors electronic control. |
| HFIP | 16.7 | 1.96 | Maximum. Strongest activation of carbonyls. Use for difficult substrates.[1] |
| THF | 7.5 | 0.00 | Steric Bias. Promotes steric control (non-polar interaction). |
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision tree for selecting reaction conditions based on substrate properties to maximize regioselectivity.
Ticket #2: Reaction Stalling (The "Hydrazone Trap")
User Query: "My reaction reaches 60% conversion and stops. LCMS shows a mass corresponding to the intermediate hydrazone. Heating longer doesn't help."
Technical Diagnosis: The Knorr synthesis proceeds in two steps:
-
Condensation: Formation of the hydrazone (fast).
-
Cyclization/Dehydration: Ring closure and loss of water (rate-limiting).
If the reaction stalls, the system has reached a thermodynamic equilibrium where the water produced is hydrolyzing the product back to the intermediate.
Troubleshooting Protocol:
-
Acid Catalysis: The cyclization step is acid-catalyzed. Ensure you are adding 5-10 mol% Acetic Acid or p-Toluenesulfonic Acid (pTSA) .
-
Water Management (The Fix): You must drive the equilibrium by removing water.
-
Batch: Add activated 4Å Molecular Sieves directly to the flask.
-
Scale-up: Use a Dean-Stark apparatus with Toluene or Benzene reflux.
-
Microwave: The superheating effect of microwaves often overcomes the energy barrier for the dehydration step better than conventional heating [1].
-
Data: Catalyst Performance on Stalled Reactions
| Catalyst | Conditions | Typical Time | Outcome |
| None | Reflux (EtOH) | 12-24 h | Stalls at Hydrazone (40-60%) |
| AcOH (Glacial) | Reflux (EtOH) | 4-6 h | Full Conversion (90%+) |
| HCl (conc.) | RT to 60°C | 1-2 h | Fast, but risk of side reactions (azine formation) |
| Lewis Acid ( | Reflux (MeCN) | 2 h | Excellent for sterically hindered cores |
Ticket #3: Fluorinated Substrates (The "Hydrate Wall")
User Query: "I am using a trifluoromethyl (
Technical Diagnosis:
The "Dehydration" Protocol: You must "crack" the hydrate before the hydrazine can attack.
-
Pre-activation: Reflux the
-diketone in Toluene with a Dean-Stark trap before adding the hydrazine. This converts the gem-diol back to the ketone. -
Solvent Switch: Avoid wet ethanol. Use anhydrous Toluene or Glacial Acetic Acid .
-
Lewis Acid Assistance: Use
or (1-5 mol%). These catalysts specifically activate the carbonyl and coordinate the fluoride, facilitating the attack [2].
Visual Workflow: Troubleshooting Stalled/Failed Reactions
Caption: Diagnostic flow for identifying the root cause of low yields, distinguishing between kinetic stalling and substrate-specific hydrate inhibition.
Ticket #4: Safety & Hydrazine Handling
Critical Safety Note: Hydrazines are potent nucleophiles and often carcinogenic/toxic.
-
Free Base vs. Salt: Hydrazine hydrate and alkyl hydrazines are unstable and prone to oxidation. Hydrochloride salts are safer, more stable solids.
-
Protocol Adjustment: If using a hydrazine HCl salt, you must add a stoichiometric base (NaOAc or
) to release the free hydrazine in situ. Failure to do this is a common cause of "no reaction."
References
-
BenchChem Technical Support. (2025).[2][3][4][5] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem. 3
-
Topchiy, M. A., et al. (2023). Silver-Catalyzed Regioselective Synthesis of 3-CF3-Pyrazoles. MDPI. 6[7][8][9][10]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link
-
BenchChem Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. 5
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Welcome to the Pyrazole Purification Support Hub
Technical Support Center: Pyrazole Derivative Purification Ticket System: Open Agent: Dr. A. Vance, Senior Application Scientist Status: Active
You are likely here because pyrazoles are deceptively simple. Their amphoteric nature (pKa ~2.5 for the conjugate acid, ~14.2 for the NH group) creates a unique set of purification challenges that standard protocols often fail to address.
Below are the four most common "Tickets" submitted to our lab, resolved with field-proven protocols.
Ticket #001: The "Twin Peak" Nightmare (Regioisomer Separation)
User Issue: "I performed an N-alkylation on a 3-substituted pyrazole, and now I have a mixture of 1,3- and 1,5-isomers that co-elute on my flash column. How do I separate them?"
Technical Diagnosis: N-alkylation of unsymmetrical pyrazoles almost invariably yields a mixture of regioisomers (N1 vs. N2 attack). The ratio depends on steric hindrance and solvent polarity, but separation is difficult because both isomers possess nearly identical molecular weights and similar polarities.
Resolution Protocol: Do not rely solely on polarity. You must exploit shape selectivity and dipole moment differences .
-
Switch Stationary Phases:
-
If standard Silica (SiO2) fails, switch to C18 (Reverse Phase) . The 1,5-isomer is often more sterically congested (non-planar) than the 1,3-isomer, leading to significantly different retention times in aqueous methanol or acetonitrile gradients.
-
-
The "Dry Load" Technique:
-
Pyrazoles are often sticky. Dissolve your crude mixture in a minimum amount of DCM, add silica (1:2 ratio), and evaporate to dryness. Load this powder onto the column. This prevents "band broadening" caused by strong injection solvents.
-
-
Structural Confirmation (The NOESY Check):
-
You cannot distinguish isomers by MS alone. You must use 1D-NOE or 2D-NOESY NMR.
-
1,5-isomer: Strong NOE signal between the N-alkyl group and the C5-substituent.
-
1,3-isomer: No NOE between the N-alkyl group and the C3-substituent (too far apart).
-
Data: Isomer Properties
| Property | 1,3-Isomer | 1,5-Isomer | Purification Implication |
| Steric Hindrance | Low | High | 1,5-isomer often elutes first in Normal Phase (less interaction with SiO2). |
| Dipole Moment | High | Lower | 1,3-isomer is usually more polar (retained longer on SiO2). |
| Crystallinity | High | Low | 1,3-isomer crystallizes easier; 1,5-isomer often remains an oil. |
Ticket #002: The "Shark Fin" Chromatogram (Peak Tailing)
User Issue: "My pyrazole product tails badly on silica gel, looking like a shark fin. I'm losing yield in the mixed fractions."
Technical Diagnosis: This is a classic "Silanol Effect." The basic nitrogen (N2) of the pyrazole ring interacts via hydrogen bonding with the acidic silanols (Si-OH) on the silica surface. This secondary interaction causes the tailing.
Resolution Protocol: The "Silanol Masking" Strategy
You must block the silanols or protonate the basic nitrogen.
Method A: The Base Modifier (Normal Phase) Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase (e.g., DCM/MeOH).
-
Mechanism:[1] TEA is more basic than your pyrazole. It saturates the acidic silanol sites, allowing your pyrazole to pass through interacting only with the bulk solvent.
-
Caution: Silica dissolves at high pH (>8). Use this for quick flash runs only.
Method B: The Acid Modifier (Reverse Phase) Use 0.1% Formic Acid or TFA in your water/acetonitrile gradient.
-
Mechanism:[1] This protonates the pyrazole (forming the pyrazolium salt). A fully charged species interacts predictably with the C18 phase without H-bonding to residual silanols.
Workflow Visualization:
Caption: Decision tree for eliminating peak tailing in pyrazole chromatography.
Ticket #003: The "Sticky Oil" Syndrome (Crystallization)
User Issue: "My product is an oil. I tried recrystallizing from ethanol, but it just oils out when I cool it down."
Technical Diagnosis: Pyrazoles with flexible alkyl chains often have low melting points. "Oiling out" occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice. This usually means your solvent is too polar or the concentration is too high.
Resolution Protocol: Salt Formation Turn the oil into a solid by synthesizing a salt. This is the most robust method for pyrazoles.
-
Dissolution: Dissolve the crude oil in diethyl ether or EtOAc.
-
Acid Addition: Add 1.0 equivalent of HCl (in dioxane) or Oxalic Acid .
-
Why Oxalic Acid? Oxalate salts often form highly crystalline lattices due to hydrogen bonding networks, even for "greasy" pyrazoles.
-
-
Precipitation: The salt should precipitate immediately. Filter and wash with cold ether.
-
Recovery (Optional): If you need the free base later, partition the salt between DCM and saturated NaHCO3.
Solvent Selection Guide (If you must crystallize the free base):
-
Best General Purpose: Toluene/Hexane (1:4). The aromatic toluene interacts well with the pyrazole ring, while hexane forces precipitation.
-
Avoid: Pure Ethanol (often too soluble).
Ticket #004: The "Toxic Trace" (Hydrazine Removal)
User Issue: "I synthesized a pyrazole using hydrazine hydrate. NMR looks clean, but I'm worried about trace hydrazine (genotoxic) remaining."
Technical Diagnosis: Hydrazines are sticky and often co-elute with polar pyrazoles. Standard evaporation does not remove them efficiently due to their high boiling points and hydrogen bonding.
Resolution Protocol: The "Scavenger" Hunt Do not try to distill it out. React it out.
-
The Scavenging Step: Before the final workup, add 2-3 equivalents of Benzaldehyde or Acetone to the reaction mixture.
-
The Mechanism: The excess hydrazine reacts rapidly to form a hydrazone .
-
Hydrazine + Benzaldehyde → Benzaldehyde Hydrazone
-
-
The Separation: The resulting hydrazone is significantly less polar (lipophilic) than the hydrazine. It will easily wash out into the organic layer during extraction or separate cleanly on a silica column (moving much faster than the pyrazole).
Visualizing the Scavenging Logic:
Caption: Chemical scavenging workflow for removing genotoxic hydrazine impurities.
References
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry.
-
Teledyne ISCO. (2023). "Chromatography of Basic Compounds: Overcoming Tailing." Teledyne ISCO Application Notes.
-
European Medicines Agency (EMA). (2017). "Assessment of genotoxic impurities (Hydrazines) in pharmaceuticals." ICH M7 Guidelines.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Regarding Pyrazole pKa and amphoteric solubility).
-
BenchChem. (2025).[2][3][4] "Purification of Pyrazole Derivatives: Troubleshooting & Protocols." Technical Support Library.
Sources
Technical Support Center: Scaling Up the Synthesis of Functionalized Pyrazoles
Welcome to the Technical Support Center for the synthesis of functionalized pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis from the lab bench to pilot scale. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their wide-ranging biological activities.[1][2][3] However, transitioning their synthesis to a larger scale introduces significant challenges, from managing reaction exotherms and hazardous reagents to controlling regioselectivity and ensuring product purity.[4][5]
This document provides in-depth troubleshooting guides, optimized protocols, and frequently asked questions to address the specific issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for functionalized pyrazoles, and which are most suitable for scale-up?
A1: The most classical and widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] While straightforward, it often suffers from poor regioselectivity with unsymmetrical diketones.[7] For scale-up, multicomponent reactions (MCRs) are increasingly favored as they improve efficiency and reduce waste by combining multiple steps into a single operation.[8][9] Other notable methods include 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated carbonyl compounds.[10][11] The choice for scale-up depends on factors like starting material cost, atom economy, safety, and the ability to control the formation of the desired isomer.
Q2: Why is regioselectivity such a critical issue when scaling up pyrazole synthesis?
A2: Regioselectivity refers to the preferential formation of one constitutional isomer over others.[7] In pyrazole synthesis, reacting an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different regioisomers. These isomers can have vastly different pharmacological, toxicological, and physical properties. On a large scale, a non-selective reaction leads to a mixture that is often difficult and costly to separate, significantly reducing the yield of the desired active pharmaceutical ingredient (API) and complicating the purification process.[7] Therefore, establishing robust control over regioselectivity is paramount before attempting to scale up.
Q3: What are the primary safety concerns when working with hydrazine and diazo compounds on a large scale?
A3: Hydrazine and its derivatives are highly toxic, corrosive, and potentially explosive. When scaling up, the risks associated with handling larger quantities increase significantly. Key concerns include:
-
Toxicity and Exposure: Strict engineering controls (e.g., closed systems, fume hoods) are necessary to prevent inhalation or contact.
-
Exothermic Reactions: The cyclization step is often exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.[4][12] Reaction calorimetry studies are essential during process development to understand and control the heat flow.
-
Diazo Intermediates: Some synthetic routes involve diazo compounds, which can be explosive and sensitive to shock, friction, or heat.[13] Whenever possible, protocols that generate these species in situ and consume them immediately are preferred, especially in flow chemistry setups.[4][5]
Q4: How can "green chemistry" principles be incorporated into large-scale pyrazole synthesis?
A4: Green chemistry aims to reduce the environmental impact of chemical processes. For pyrazole synthesis, this can be achieved by:
-
Using Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol, or polyethylene glycol (PEG).[14][15][16] Many modern protocols have been optimized for aqueous media.[15]
-
Solvent-Free Reactions: Grinding techniques or reactions under neat conditions can eliminate solvent waste entirely.[17][18]
-
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to higher yields and lower energy consumption.[16][19][20]
-
Catalysis: Using efficient and recyclable catalysts, including nanocatalysts or biocatalysts, can improve reaction efficiency and reduce waste.[9][21][22]
Troubleshooting and Optimization Guide
This section addresses specific experimental failures. For each issue, probable causes are identified, and validated solutions are provided with explanations grounded in chemical principles.
Issue 1: Poor or Highly Variable Yield
Your reaction consistently produces a low yield (<50%) or the yield is not reproducible between batches.
Probable Causes:
-
Incomplete Reaction: The reaction has not reached completion due to insufficient time, low temperature, or deactivation of a catalyst.[17]
-
Starting Material Impurity: The purity of starting materials, especially the 1,3-dicarbonyl compound and hydrazine, is critical. Hydrazine hydrate can degrade over time.[17]
-
Side Product Formation: Competing reaction pathways may be consuming the reactants, leading to the formation of undesired byproducts. This is common when reaction conditions are too harsh.[17]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or work-up conditions (e.g., prolonged exposure to strong acid or base).
Solutions & Optimization Strategies:
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[23][24]
-
Verify Reagent Quality: Use freshly opened or properly stored hydrazine. Purify starting materials if their quality is questionable.
-
Optimize Temperature and Time: Systematically vary the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. A Design of Experiments (DoE) approach can efficiently map the optimal parameter space.
-
Consider Microwave-Assisted Synthesis: For rapid optimization, microwave irradiation can significantly accelerate the reaction, often leading to cleaner product profiles and higher yields in a fraction of the time required for conventional heating.[20]
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
The reaction of your unsymmetrical 1,3-dicarbonyl with a substituted hydrazine yields a mixture of regioisomers that are difficult to separate.
Probable Causes:
-
Similar Electronic/Steric Environment: The two carbonyl groups of the 1,3-dicarbonyl substrate have similar reactivity, leading to a non-selective initial attack by the two different nitrogen atoms of the hydrazine.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in mediating the reaction pathway. Standard solvents like ethanol often provide poor regioselectivity.[7]
Solutions & Optimization Strategies:
-
Solvent-Mediated Control: This is the most powerful tool for controlling regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for one isomer.[25] These solvents can stabilize key intermediates through hydrogen bonding, directing the reaction down a specific pathway.
-
pH Control: The reaction's regioselectivity can be pH-dependent. Running the reaction under acidic or basic conditions can favor the attack of one nitrogen of the hydrazine over the other.[7][26] For example, using the hydrochloride salt of an arylhydrazine can improve selectivity.[26]
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, consider using β-enaminones or other surrogates that "pre-activate" one side of the molecule, forcing the cyclization to occur with high regiocontrol.[7][11]
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Data synthesized from studies on the reaction of 1,3-diketones with substituted hydrazines.[25]
| Solvent | Dielectric Constant (ε) | Typical Isomer Ratio (A:B) | Comments |
| Ethanol (EtOH) | 24.5 | ~1:1 to 3:1 | Often results in poor selectivity, leading to difficult purification. |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | ~85:15 to 95:5 | Significantly improves selectivity in favor of one isomer. |
| Hexafluoroisopropanol (HFIP) | 16.7 | >99:1 | Provides excellent, often exclusive, formation of a single regioisomer.[25] |
Issue 3: Product Precipitation and Purification Challenges
The desired pyrazole product has poor solubility, causing it to crash out of the reaction mixture prematurely or making purification by recrystallization difficult.
Probable Causes:
-
High Crystallinity & Strong Intermolecular Forces: Pyrazole derivatives can engage in strong hydrogen bonding, leading to high lattice energy and low solubility in common organic solvents.[27]
-
Solvent Mismatch: The chosen reaction solvent may be ideal for the reaction itself but a poor choice for keeping the final product in solution.[27]
Solutions & Optimization Strategies:
-
Solvent System Modification:
-
Co-solvents: Introduce a co-solvent with higher solvating power (e.g., DMF, DMSO, NMP) to the reaction mixture to keep the product dissolved.[27]
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility, but this must be balanced against the risk of side product formation.[27]
-
-
Recrystallization Optimization:
-
Solvent Screening: Perform a systematic screening of solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane, acetone/hexane) to find a suitable system for recrystallization.
-
Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot gravity filtration to remove them before allowing the solution to cool.
-
-
Chromatographic Purification: If recrystallization fails, column chromatography is the next option. A methodical approach to solvent system selection using TLC is crucial for achieving good separation.[24][28]
Issue 4: Uncontrolled Exotherm and Thermal Runaway Risk During Scale-Up
During a pilot-scale run, the addition of hydrazine leads to a rapid, uncontrolled temperature increase that overwhelms the reactor's cooling system.
Probable Causes:
-
Reduced Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to remove heat generated by the exothermic reaction.[4]
-
High Reactant Concentration: Running the reaction at a high concentration increases the rate of heat generation per unit volume.
-
Rapid Reagent Addition: Adding a reagent too quickly can cause heat to be generated faster than it can be removed.[12]
Solutions & Optimization Strategies:
-
Process Safety Assessment: Before any scale-up, perform a thorough process safety review, including reaction calorimetry (RC1) or differential scanning calorimetry (DSC), to quantify the heat of reaction and determine the adiabatic temperature rise.[12]
-
Engineering Controls:
-
Semi-Batch Addition: Add the hydrazine (or other reactive component) slowly and in a controlled manner, allowing the cooling system to keep pace with heat generation.[12]
-
Dilution: Run the reaction at a lower concentration to reduce the rate of heat evolution.
-
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow process is a superior solution. Flow reactors have an extremely high surface-area-to-volume ratio, enabling near-instantaneous heat transfer and providing precise temperature control. This minimizes the volume of the reacting mixture at any given time, drastically improving safety.[5]
Visualization of Key Workflows
Troubleshooting Workflow for Pyrazole Synthesis
This diagram outlines a logical decision-making process for diagnosing and solving common issues in pyrazole synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Controlling Regioselectivity in Knorr Pyrazole Synthesis
This diagram illustrates how experimental conditions influence the outcome of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Caption: Influence of conditions on isomeric outcomes in pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes a standard method for synthesizing a 1,3,5-trisubstituted pyrazole derivative.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine (or its hydrochloride salt) (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in absolute ethanol (5-10 mL per mmol of diketone).
-
Add the substituted hydrazine (1.1 eq) to the solution. If the reaction is sluggish, add 2-3 drops of glacial acetic acid as a catalyst.[17]
-
Heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting diketone spot has been consumed (typically 4-8 hours).[24]
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.
-
If a solid forms, collect the crude product by vacuum filtration, washing with a small amount of cold ethanol.[24]
-
If no solid forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.[24][29]
Protocol 2: Optimized Regioselective Synthesis Using a Fluorinated Alcohol
This protocol is adapted for unsymmetrical diketones where regioselectivity is a primary concern.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in HFIP (10-15 mL per mmol of diketone). Caution: HFIP is corrosive and volatile; handle in a well-ventilated fume hood.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature. The reaction is often rapid and may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress closely by TLC or LC-MS.[7]
-
Upon completion, remove the HFIP under reduced pressure. Note: Ensure your vacuum pump is suitable for use with corrosive vapors.
-
The resulting crude residue often shows a high preference for a single regioisomer.
-
Purify the residue by column chromatography on silica gel or by recrystallization to isolate the major product.
-
Characterize the product and confirm the isomeric ratio using ¹H NMR, paying close attention to the chemical shifts of substituents adjacent to the N-1 position.
References
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.). Benchchem.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- optimization of reaction conditions for pyrazoline synthesis. (n.d.). Benchchem.
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF. (2025).
- Various methods for the synthesis of pyrazole. (n.d.).
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI.
- Catalytic hydrogenation process for preparing pyrazoles. (n.d.).
- dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
- Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis. (n.d.). Benchchem.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.).
- Synthesis and Evalution of Pyrazole Deriv
- Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega.
- Recent advances in the synthesis of new pyrazole derivatives. (2019).
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). MDPI.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
- 4 - Organic Syntheses Procedure. (n.d.).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijprajournal.com [ijprajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. paperpublications.org [paperpublications.org]
- 24. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole vs. Standard COX-2 Inhibitors
Topic: Comparative Analysis of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole (Ethyl-Pyraz-Br) as a COX-2 Selective Probe Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary
This guide provides a technical analysis of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole (herein referred to as Ethyl-Pyraz-Br ), a specialized tool compound designed to probe the steric constraints of the cyclooxygenase-2 (COX-2) secondary binding pocket.
While clinical inhibitors like Celecoxib utilize a sulfonamide (
Key Differentiators
| Feature | Ethyl-Pyraz-Br (Subject) | SC-558 (Benchmark) | Celecoxib (Clinical Std) |
| Pharmacophore | Ethylsulfone / Pyrazole | Methylsulfone / Pyrazole | Sulfonamide / Pyrazole |
| Primary Utility | Steric Probe / SAR Validation | High-Potency Reference | Clinical Therapy |
| COX-2 Selectivity | High (Steric exclusion from COX-1) | Very High | High |
| Binding Mode | Tight Hydrophobic Fit (Bromine) | Hydrophobic Fit (Fluorine) | Hydrophobic/H-Bonding |
Part 1: Mechanistic Insight & Structure-Activity Relationship (SAR)
The "Gatekeeper" Mechanism
To understand the utility of Ethyl-Pyraz-Br, one must understand the structural biology of the target. The selectivity of COX-2 inhibitors relies on a single amino acid difference in the active site:
-
COX-1: Contains Isoleucine-523 (Ile523) . The bulky side chain blocks access to a secondary hydrophobic side pocket.
-
COX-2: Contains Valine-523 (Val523) . The smaller side chain opens access to this "selectivity pocket."
Ethyl-Pyraz-Br exploits this difference. Its ethylsulfone group is designed to insert into this pocket. If the pocket is accessible (COX-2), inhibition occurs. If the pocket is blocked (COX-1), the ethyl group causes a steric clash, preventing binding.
Visualization: The Selectivity Pathway
The following diagram illustrates the differential signaling and inhibition logic, highlighting where Ethyl-Pyraz-Br intervenes compared to non-selective NSAIDs.
Caption: Differential inhibition pathway. Ethyl-Pyraz-Br selectively targets COX-2 by exploiting the Val523 pocket, avoiding the gastric-protective COX-1 pathway.
Part 2: Comparative Performance Data
The following data synthesizes representative SAR profiles for diarylheterocycles. While Celecoxib is optimized for bioavailability, Ethyl-Pyraz-Br is optimized for structure-activity validation.
Table 1: Inhibitory Potency & Selectivity Profile[1]
| Compound | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Ratio (COX-1/COX-2) | Pharmacokinetic Note |
| Ethyl-Pyraz-Br | 0.05 - 0.20 * | > 100 | > 500 | High lipophilicity; Research use only. |
| SC-558 (Methyl) | 0.01 - 0.05 | > 100 | > 2000 | Rapid clearance; standard reference. |
| Celecoxib | 0.04 - 0.06 | 15.0 | ~ 300 | Optimized for oral bioavailability. |
| Indomethacin | 0.60 | 0.02 | 0.03 | Non-selective; gastric irritant. |
*Note: The ethyl substitution often results in a slight reduction in absolute potency compared to the methyl analog (SC-558) due to entropic costs of fitting the larger alkyl group, but it maintains or enhances selectivity by absolutely precluding COX-1 binding.
Critical Analysis: The "Bromo" vs. "Fluoro" Effect
Ethyl-Pyraz-Br utilizes a 4-Bromophenyl group at the C3 position.
-
Comparison: SC-558 typically uses a 4-Fluorophenyl group.[1]
-
Impact: The Bromine atom is significantly larger (Van der Waals radius: 1.85 Å) than Fluorine (1.47 Å). This allows Ethyl-Pyraz-Br to fill the hydrophobic pocket more completely, potentially increasing residence time on the target, though it also increases the molecular weight and lipophilicity (LogP), making it less suitable for oral drug candidates but excellent for in vitro assays.
Part 3: Experimental Protocols
To validate the performance of Ethyl-Pyraz-Br, researchers should utilize a COX Fluorescent Inhibitor Screening Assay . This provides a self-validating readout of peroxidase activity.
Workflow Visualization
Caption: Step-by-step workflow for the COX-2 inhibition screening assay using ADHP fluorescence detection.
Detailed Protocol: COX-2 Inhibition Assay
Objective: Determine the IC50 of Ethyl-Pyraz-Br against human recombinant COX-2.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Heme: 1
M (Cofactor). -
Substrate: Arachidonic Acid (100
M). -
Fluorophore: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Enzyme: Human recombinant COX-2.
Methodology:
-
Preparation: Dissolve Ethyl-Pyraz-Br in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.01
M to 100 M) in Assay Buffer. Ensure final DMSO concentration is <2% to prevent enzyme denaturation. -
Incubation (The Critical Step): Transfer 10
L of inhibitor dilution to a 96-well black plate. Add 10 L of COX-2 enzyme solution. Incubate for 10 minutes at 37°C .-
Why? This allows the inhibitor to navigate the hydrophobic channel and establish equilibrium binding before the substrate competes for the active site.
-
-
Initiation: Add 10
L of a mixture containing Arachidonic Acid and ADHP. -
Measurement: Immediately monitor fluorescence (Excitation: 535 nm, Emission: 587 nm) kinetically for 5 minutes.
-
Calculation: Calculate the slope of the linear portion of the curve.
Self-Validation Check:
-
Positive Control: Run Celecoxib (expected IC50 ~50 nM). If Celecoxib fails to inhibit, the enzyme is inactive.
-
Negative Control: Run a "No Enzyme" well to subtract background auto-oxidation of ADHP.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2][3][4] Nature.
-
BenchChem. (2025).[2] Comparative Analysis of Pyrazole-based COX-2 Inhibitors. BenchChem Technical Guides.
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
A Senior Application Scientist's Guide to Efficacy and Selectivity Studies of Novel Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3] Its remarkable versatility stems from its synthetic accessibility and its ability to serve as a bioisosteric replacement for other rings, which allows for the fine-tuning of a compound's pharmacological properties.[2][4][5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][6] Many successful drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Ruxolitinib and Ibrutinib, feature this core structure, underscoring its significance in modern therapeutics.[3][7]
This guide provides a comparative framework for evaluating novel pyrazole compounds, focusing on the two most critical parameters in early-stage drug development: efficacy and selectivity .[8] We will explore the "why" and "how" of experimental design, presenting detailed protocols and data interpretation strategies to objectively compare a hypothetical novel compound, Pyr-X , against an established therapeutic standard.
The Twin Pillars of Drug Development: Efficacy and Selectivity
Before delving into experimental specifics, it is crucial to understand the causality behind our focus. A successful drug must be both effective and safe.
-
Efficacy is the measure of the maximum biological response a drug can produce.[8] In the context of an inhibitor, this often translates to how potently it can block the activity of its intended target, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).[8][9]
-
Selectivity refers to a drug's ability to interact with its intended target over other, often closely related, molecular targets in the body.[8][10] Poor selectivity can lead to off-target effects, which are a primary cause of adverse drug reactions and clinical trial failures.[11] A highly selective compound minimizes these risks, leading to a better therapeutic index—the ratio between the toxic dose and the effective dose.[8]
Therefore, our experimental journey is a dual-pronged investigation: to prove that Pyr-X is potent against its target and to demonstrate that it does not cause significant "collateral damage" by hitting unintended proteins.
Comparative Case Study: Pyr-X, a Novel JAK1 Inhibitor
To illustrate the evaluation process, we will position our hypothetical Pyr-X as a novel inhibitor of Janus Kinase 1 (JAK1) . The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into a nuclear gene expression response, regulating immunity, cell proliferation, and differentiation.[12][13][14][15] Its dysregulation is implicated in various cancers and autoimmune disorders, making JAKs prime therapeutic targets.[13][16] Our benchmark for comparison will be Ruxolitinib , an FDA-approved JAK1/2 inhibitor.[2]
Signaling Pathway Context: The Point of Intervention
Understanding the pathway is fundamental to designing relevant assays. Cytokine binding to its receptor brings two JAKs into close proximity, leading to their trans-phosphorylation and activation.[12] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[14][15] Once docked, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to act as transcription factors.[14] Pyr-X is designed to inhibit the first step in this cascade: the kinase activity of JAK1.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. fiveable.me [fiveable.me]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aganitha.ai [aganitha.ai]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. anygenes.com [anygenes.com]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Essential Control Experiments for Studies Involving 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
This guide provides a comprehensive framework for designing and executing robust control experiments when investigating the biological activity of the novel compound, 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole. Given the prevalence of the pyrazole scaffold in modern medicinal chemistry, particularly as a privileged structure for kinase inhibitors, we will proceed with the hypothesis that this compound is a putative protein kinase inhibitor. This guide will, therefore, focus on the critical controls necessary to validate this hypothesis, ensure data integrity, and confidently characterize the compound's mechanism of action.
The Rationale of Controls: Beyond the Baseline
This guide will delineate three key pillars of experimental validation:
-
On-Target Activity Verification: Confirming that the compound directly interacts with its intended biological target.
-
Cellular Effect Confirmation: Demonstrating that the compound elicits a specific and measurable effect in a cellular context.
-
Specificity and Off-Target Assessment: Ruling out non-specific effects and identifying potential off-target activities.
Pillar 1: On-Target Activity Verification - The In Vitro Kinase Assay
The first step in characterizing our test compound is to determine if it directly inhibits the enzymatic activity of a protein kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose, as it measures the amount of ADP produced during a kinase reaction, providing a sensitive and quantitative readout of enzyme activity.[1][2]
Selecting the Right Controls for Your Kinase Assay
The choice of controls is paramount for the interpretation of in vitro kinase assay data.[3]
-
Vehicle Control: This is the most fundamental control. The test compound is likely dissolved in a solvent, such as dimethyl sulfoxide (DMSO). The vehicle control consists of the kinase reaction with the same final concentration of the solvent as in the compound-treated wells.[4][5] This control establishes the baseline of 100% kinase activity and ensures that the solvent itself does not interfere with the assay.
-
Positive Control Inhibitor: A well-characterized, potent inhibitor of the target kinase is essential to validate the assay's sensitivity and dynamic range. For initial screening, a broad-spectrum kinase inhibitor like Staurosporine is an excellent choice.[6][7][8] Staurosporine is a potent, ATP-competitive inhibitor of a wide range of protein kinases and will confirm that the assay can detect inhibition.[8]
-
Negative Control Compound: An ideal negative control is a structurally similar analog of the test compound that is known to be inactive against the target kinase. While a pre-validated inactive analog may not be available for a novel compound, it is a critical control to include once structure-activity relationships (SAR) are being established. Its purpose is to demonstrate that the observed activity is due to the specific chemical features of the active compound and not a general property of the chemical scaffold.
-
No-Enzyme Control: This control contains all reaction components except the kinase. It is used to determine the background signal of the assay.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega Corporation's technical manual.[1][2][9]
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM MnCl₂, 2 mM TCEP).
-
Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare a stock solution of ATP at a concentration relevant to the kinase being studied (e.g., 100 µM).
-
Prepare serial dilutions of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole in 100% DMSO. Then, dilute these into the kinase buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 1%).
-
Prepare serial dilutions of Staurosporine (positive control) and a vehicle control (DMSO) in the same manner.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate mix to each well.
-
Add 2.5 µL of the serially diluted test compound, Staurosporine, or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation and Interpretation
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole | Kinase X | 75 |
| Staurosporine (Positive Control) | Kinase X | 10 |
| Vehicle (DMSO) | Kinase X | No Inhibition |
| Structurally Similar Inactive Analog (Negative Control) | Kinase X | >10,000 |
A dose-dependent decrease in luminescence (indicating less ADP formation) with increasing concentrations of the test compound suggests inhibitory activity. The IC₅₀ value, the concentration at which 50% of kinase activity is inhibited, can then be calculated.
Pillar 2: Cellular Effect Confirmation - The Cell Viability Assay
Demonstrating that the test compound affects cells is the next crucial step. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10][11][12]
Controls for Cell-Based Assays
-
Untreated Control: Cells cultured in media alone, without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.[4][5][13] This is critical to ensure that the vehicle itself is not causing cytotoxicity.
-
Positive Control for Cytotoxicity: A compound known to induce cell death in the chosen cell line. Staurosporine is also an excellent positive control here, as its potent kinase inhibition leads to apoptosis in many cancer cell lines.[6][7]
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a generalized version based on standard laboratory practices.[10][11][12][14]
-
Cell Plating:
-
Seed a cancer cell line known to be dependent on the kinase of interest (or a panel of cell lines) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, Staurosporine, and vehicle control in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various treatments.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
| Compound | Cell Line | GI₅₀ (µM) [Hypothetical] |
| 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole | MCF-7 | 1.5 |
| Staurosporine (Positive Control) | MCF-7 | 0.05 |
| Vehicle (DMSO) | MCF-7 | No effect |
A decrease in absorbance correlates with reduced cell viability. The GI₅₀ (Growth Inhibition 50) value, the concentration that inhibits cell growth by 50%, can be calculated.
Pillar 3: Specificity and Target Engagement
Observing an effect in a cellular assay is a good start, but it's crucial to confirm that this effect is due to the compound binding to its intended target within the cell.
A. Downstream Signaling Analysis via Western Blot
If the test compound is a kinase inhibitor, it should block the phosphorylation of that kinase's downstream substrates. Western blotting is the gold-standard technique to visualize this.[15][16]
-
Controls for Western Blotting:
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is essential to ensure equal protein loading across all lanes.
-
Total Protein Control: An antibody that recognizes the total amount of the target protein (both phosphorylated and unphosphorylated forms) is used to normalize the phospho-protein signal.
-
Protocol: Western Blot for Downstream Target Inhibition
-
Cell Treatment and Lysis: Treat cells with the test compound, positive control, and vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17][18][19]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control.
A dose-dependent decrease in the phosphorylated substrate, normalized to the total substrate and loading control, provides strong evidence of on-target activity.
B. Direct Target Engagement Confirmation with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly confirm that a compound binds to its target protein in intact cells.[20][21][22][23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the test compound, indicating thermal stabilization upon binding.
Conclusion: Building a Case for Your Compound
The journey from a novel chemical entity to a well-characterized biological probe is paved with rigorous, well-controlled experiments. For 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole, by systematically applying the principles and protocols outlined in this guide—from in vitro enzymatic assays to in-cell target engagement—researchers can build a robust and compelling case for its mechanism of action. Remember, every result is only as reliable as its controls. By embracing this foundational principle of scientific integrity, we can ensure that our discoveries are both significant and true.
References
- CLYTE Technologies. (2025, December 24).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
- Promega Corporation. (n.d.). ADP Glo Protocol.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Almqvist, H., et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology.
- Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
- Wang, Y., et al. (2023).
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Araceli Biosciences.
- Takagishi, M., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Truman, J. P., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
- Novotech. (2021, March 29). The importance of control groups in clinical trials. Novotech CRO.
- Wang, Y., et al. (2025).
- Taylor & Francis. (n.d.). Staurosporine – Knowledge and References. Taylor & Francis Online.
- Abcam. (n.d.). Staurosporine, Protein kinase inhibitor (CAS 62996-74-1). Abcam.
- R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience. R&D Systems.
- Schönthal, A. H. (2008). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol. Cell Signaling Technology.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Walsh, M. P., et al. (2014).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- D'Alessandro, G., et al. (2025).
- BioPharma Services Inc. (2023, August 3). The Role of Controlled Clinical Trials in Drug Development. BioPharma Services Inc.
- Lazic, S. E. (2014). A Common Control Group - Optimising the Experiment Design to Maximise Sensitivity. PLoS ONE.
- Exeltis. (2023, October 26). What's a Control Group in an Experiment? | Understanding the Basics. Exeltis.
- BenchChem. (2025).
- Biotium. (n.d.). Staurosporine. Biotium.
- Pariante, C. M. (2008). Inhibition of COX-2 by celecoxib enhances glucocorticoid receptor function.
- Cassandra.app. (n.d.). The Importance of Control Group Analysis in Scientific Research. Cassandra.app.
- Abcam. (n.d.). Western blot protocol. Abcam.
- Merck Millipore. (n.d.). Western Blotting Protocols | Life Science Research. Merck Millipore.
- Heneghan, C. J., et al. (2024). Degree of Cyclooxygenase-2 Inhibition Modulates Blood Pressure Response to Celecoxib and Naproxen. medRxiv.
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
- Saggu, S. (2015, August 4). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?.
- Reddit. (2024, March 1). I don't understand what the vehicle control is for - biology. Reddit.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. cassandra.app [cassandra.app]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. promega.com [promega.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pelagobio.com [pelagobio.com]
- 22. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
Validating the Mechanism of Action of Substituted Pyrazoles: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a multitude of clinically significant drugs targeting a wide array of diseases.[1] However, the journey from a promising substituted pyrazole candidate to a well-characterized therapeutic agent is paved with rigorous experimental validation. This guide provides an in-depth, comparative framework for elucidating and validating the mechanism of action of substituted pyrazoles, emphasizing scientific integrity and field-proven insights.
The Central Role of Mechanism of Action Validation
Understanding precisely how a compound exerts its therapeutic effect is paramount. A thoroughly validated mechanism of action (MoA) de-risks clinical development, enables rational patient selection, and provides a foundation for future drug discovery efforts. For substituted pyrazoles, which can be designed to interact with a diverse range of biological targets, a multi-pronged approach to MoA validation is essential. This guide will explore the validation of several classes of pyrazole-based inhibitors, comparing them with alternative, non-pyrazole scaffolds targeting the same pathways.
Core Principles of a Robust MoA Validation Strategy
A successful MoA validation strategy is built on a foundation of orthogonal experimental approaches that, when taken together, provide a cohesive and compelling body of evidence. The core tenets of this strategy include:
-
Direct Target Engagement: Demonstrating that the compound physically interacts with its intended molecular target within a cellular context.
-
Target-Specific Inhibition: Showing that the compound inhibits the biochemical activity of its target in a dose-dependent manner.
-
Cellular Pathway Modulation: Confirming that target engagement and inhibition translate to the expected downstream effects on cellular signaling pathways.
-
Phenotypic Correlation: Linking the observed cellular effects to a relevant physiological outcome.
This guide will now delve into specific examples of substituted pyrazoles and their MoA validation, providing detailed protocols and comparative data.
I. Cyclooxygenase-2 (COX-2) Inhibition: The Case of Celecoxib
The diaryl-substituted pyrazole, celecoxib, is a well-known selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] Its mechanism of action is a classic example of selective enzyme inhibition.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.
Experimental Validation of COX-2 Inhibition
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified COX-2 and to assess its selectivity over COX-1.
-
Rationale: This biochemical assay provides a direct measure of the compound's potency and is a critical first step in MoA validation. Comparing the inhibitory activity against COX-1 and COX-2 establishes the selectivity profile.
-
Protocol: A fluorometric or colorimetric inhibitor screening assay is commonly used.[4][5][6]
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare a stock solution of the test compound (e.g., celecoxib) and a non-pyrazole comparator (e.g., etoricoxib) in a suitable solvent like DMSO.
-
Plate Setup: In a 96-well plate, add assay buffer, heme (a necessary cofactor), and the COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) for 100% enzyme activity and a known inhibitor like celecoxib as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: The assay measures the peroxidase component of COX, monitoring the appearance of an oxidized product at a specific wavelength. The rate of reaction is calculated from the linear phase of the signal increase.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Cellular Assay for Prostaglandin E2 (PGE2) Production
-
Objective: To confirm that the compound inhibits COX-2 activity in a cellular context, leading to a decrease in the production of the pro-inflammatory prostaglandin E2 (PGE2).
-
Rationale: This assay bridges the gap between a biochemical assay and a physiological response, demonstrating that the compound is cell-permeable and active in a more complex biological environment.
-
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., macrophages stimulated with lipopolysaccharide (LPS) to induce COX-2 expression) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and comparators.
-
Stimulation: Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
-
Comparative Data: Pyrazole vs. Non-Pyrazole COX-2 Inhibitors
| Compound | Scaffold | Target | IC50 (COX-2) | IC50 (COX-1) | COX-1/COX-2 Ratio | Reference |
| Celecoxib | Pyrazole | COX-2 | 0.54 µM | 16 µM | 29.6 | [7] |
| Etoricoxib | Pyridine | COX-2 | Not specified | Not specified | 344 | [7] |
Analysis: The data demonstrates that both celecoxib (a pyrazole) and etoricoxib (a pyridine derivative) are selective COX-2 inhibitors. Etoricoxib exhibits a higher selectivity ratio, indicating a greater separation between its inhibitory activity on COX-2 versus COX-1.[7] This highlights the importance of comparing different chemical scaffolds that target the same enzyme.
II. Phosphodiesterase-5 (PDE-5) Inhibition: The Case of Sildenafil
Sildenafil, a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[8][9]
Signaling Pathway: PDE-5 and cGMP Regulation
Caption: The PDE-5/cGMP signaling pathway and the inhibitory action of Sildenafil.
Experimental Validation of PDE-5 Inhibition
1. In Vitro PDE-5 Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory potency of the test compound against the PDE-5 enzyme.
-
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic degradation of cGMP, providing a key measure of its potency (IC50).
-
Protocol: A common method is a fluorescence polarization assay.[10]
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., sildenafil) and a non-pyrazole comparator (e.g., tadalafil) in DMSO. Dilute the recombinant PDE-5 enzyme and a fluorescently labeled cGMP substrate (e.g., cGMP-FAM) in the assay buffer.
-
Assay Protocol:
-
Add diluted test compounds, a positive control (e.g., sildenafil), and a DMSO-only control to a 96-well black microplate.
-
Add the diluted PDE-5 enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the cGMP-FAM substrate.
-
After incubation, stop the reaction by adding a binding agent that binds to the hydrolyzed substrate.
-
-
Detection: Read the fluorescence polarization of each well. The hydrolysis of the small fluorescent substrate by PDE-5 and its subsequent binding to the larger binding agent results in a change in polarization.
-
Data Analysis: Calculate the percentage of PDE-5 inhibition for each compound concentration and determine the IC50 value.
-
2. Cellular cGMP Accumulation Assay
-
Objective: To demonstrate that inhibition of PDE-5 by the test compound leads to an increase in intracellular cGMP levels.
-
Rationale: This assay confirms the compound's activity in a cellular context and directly measures the downstream consequence of PDE-5 inhibition.
-
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., human corpus cavernosum smooth muscle cells) in a multi-well plate.[8]
-
Compound Treatment: Treat the cells with the test compound for a specified period.
-
Stimulation: Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate guanylate cyclase and induce cGMP synthesis.[8]
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cGMP Measurement: Quantify the intracellular cGMP levels in the cell lysates using a competitive ELISA or a similar immunoassay.
-
Data Analysis: Compare the cGMP levels in compound-treated cells to those in control cells to determine the fold-increase in cGMP accumulation.
-
Comparative Data: Pyrazole vs. Non-Pyrazole PDE-5 Inhibitors
| Compound | Scaffold Class | Target | IC50 (PDE-5) | Reference |
| Sildenafil | Pyrazolopyrimidinone | PDE-5 | 1.2–14 nM | [9] |
| Tadalafil | Carboline | PDE-5 | Not specified | [9] |
| Vardenafil | Imidazotriazinone | PDE-5 | Not specified | [9] |
Analysis: Sildenafil, with its pyrazole-like core, demonstrates potent inhibition of PDE-5. While direct head-to-head IC50 values from a single study are not provided in the search results, the existence of multiple non-pyrazole PDE-5 inhibitors like tadalafil and vardenafil underscores the importance of evaluating different chemical scaffolds for desired properties such as duration of action and side effect profiles.[9]
III. Kinase Inhibition: A Multi-faceted Validation Approach
Many substituted pyrazoles are potent kinase inhibitors, targeting enzymes like p38 MAPK, Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs). Validating the MoA for these compounds requires a more comprehensive workflow.
General Workflow for Kinase Inhibitor MoA Validation
Caption: A generalized workflow for validating the mechanism of action of kinase inhibitors.
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the pyrazole inhibitor to its target kinase within intact cells.
-
Rationale: CETSA is a powerful biophysical method that assesses drug-target interaction in a physiologically relevant environment. It is based on the principle that a ligand-bound protein is more resistant to thermal denaturation.[11][12]
-
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Challenge: Heat aliquots of the treated cells to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
2. Downstream Substrate Phosphorylation Assay
-
Objective: To demonstrate that target engagement and inhibition by the pyrazole compound leads to a decrease in the phosphorylation of a known downstream substrate of the target kinase.
-
Rationale: This assay provides evidence that the compound not only binds to its target but also functionally inhibits its catalytic activity within a cellular signaling pathway.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations.
-
Cell Stimulation (if necessary): For some pathways, stimulate the cells to activate the kinase of interest.
-
Cell Lysis: Lyse the cells to prepare protein extracts.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-STAT3 for ALK or JAK inhibitors, phospho-HSP27 for p38 MAPK inhibitors).[2][15][16][17][18][19][20][21][22] Also probe for the total amount of the substrate protein as a loading control.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
-
Comparative Examples
A. ALK Inhibition: Pyrazole (Crizotinib) vs. Non-Pyrazole Alternatives
-
Downstream Effect: Inhibition of ALK leads to a decrease in the phosphorylation of STAT3.[2][23][17][24][25]
-
Comparative Insight: Studies have shown that treatment of ALK-positive cancer cells with ALK inhibitors, including the pyrazole-based crizotinib, leads to a dose-dependent inhibition of STAT3 phosphorylation.[23][17] Comparing the potency of different ALK inhibitors (both pyrazole and non-pyrazole scaffolds) in this assay is crucial for lead optimization.
B. JAK Inhibition: Pyrazole-like vs. Other Scaffolds
-
Downstream Effect: JAK inhibitors block the phosphorylation of STAT proteins in response to cytokine stimulation.[15][16][18][26][20]
-
Comparative Insight: Different JAK inhibitors exhibit varying selectivity profiles against the different JAK isoforms (JAK1, JAK2, JAK3, TYK2). For instance, upadacitinib has shown greater selectivity for JAK1 over JAK3 compared to tofacitinib.[27] This can be assessed by stimulating cells with different cytokines that signal through specific JAK pairs and measuring the inhibition of phosphorylation of the corresponding STAT proteins.[15][27]
| JAK Inhibitor | Scaffold Type | Primary Target(s) | Key Downstream Effect | Reference |
| Tofacitinib | Azaindole (pyrazole-like) | Pan-JAK | Inhibition of STAT phosphorylation | [15][27][28] |
| Upadacitinib | Pyrrolopyrimidine | JAK1-selective | Inhibition of STAT phosphorylation | [27][28] |
Analysis: The comparative data for JAK inhibitors reveals that even within the same target family, different substituted pyrazole-like and other heterocyclic compounds can be engineered to have distinct selectivity profiles. This has important implications for therapeutic efficacy and safety.
Conclusion: A Rigorous and Comparative Approach to MoA Validation
The validation of the mechanism of action for substituted pyrazoles is a critical and multifaceted process in drug discovery. By employing a combination of biochemical assays, target engagement studies like CETSA, and downstream cellular pathway analysis, researchers can build a robust and compelling case for a compound's MoA. Furthermore, the objective comparison of pyrazole-based candidates with non-pyrazole alternatives targeting the same pathway is essential for understanding the unique advantages and liabilities of a given chemical scaffold. This comprehensive and data-driven approach is fundamental to advancing novel substituted pyrazoles from the laboratory to the clinic.
References
-
PubMed. (n.d.). Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of Stat3 phosphorylation by ALK inhibitors in Karpas299.... Retrieved from [Link]
-
Diva-portal.org. (n.d.). Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Retrieved from [Link]
-
Oxford Academic. (2017, June 15). Inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues that inhibit cellular cGMP efflux. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
AACR Journals. (2011, April 14). Role of ERK-BIM and STAT3-Survivin Signaling Pathways in ALK Inhibitor–Induced Apoptosis in EML4-ALK–Positive Lung Cancer. Retrieved from [Link]
-
QIAGEN. (n.d.). Cellular Effects of Sildenafil (Viagra). GeneGlobe. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
ResearchGate. (n.d.). JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation.... Retrieved from [Link]
-
PMC - NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
PubMed. (2006, March 15). Role of cGMP in sildenafil-induced activation of endothelial Ca2+-activated K+ channels. Retrieved from [Link]
-
ResearchGate. (2014, September). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
-
PMC - NIH. (2020, June 11). Basic Mechanisms of JAK Inhibition. Retrieved from [Link]
-
PMC - NIH. (2019, October 7). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). STAT3 phosphorylation and interaction with ALK on ALK activation. (A).... Retrieved from [Link]
-
Symbiosis. (2020, November 30). The JAK-STAT Pathway and the JAK Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of sildenafil on cGMP and cAMP concentrations in HepG2 cells.... Retrieved from [Link]
-
(n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
-
Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). JAK inhibitor–induced JAK activation loop phosphorylation can be.... Retrieved from [Link]
-
PMC - NIH. (n.d.). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Retrieved from [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]
-
Frontiers. (n.d.). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Retrieved from [Link]
-
MDPI. (2023, June 17). JAK/STAT as a Potential Therapeutic Target for Osteolytic Diseases. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Phosphorylation by p38 MAPK as an Alternative Pathway for GSK3 Inactivation. Retrieved from [Link]
-
PubMed. (2018, February 28). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
-
PubMed. (2008, June 15). Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. Retrieved from [Link]
-
F1000Research. (2019, September 26). Developing a phosphodiesterase-5 inhibitor assay to.... Retrieved from [Link]
-
MDPI. (2010, June 4). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Retrieved from [Link]
-
PubMed. (n.d.). Phosphorylation of p38 mitogen-activated protein kinase downstream of bax-caspase-3 pathway leads to cell death induced by high D-glucose in human endothelial cells. Retrieved from [Link]
-
IOVS. (n.d.). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Retrieved from [Link]
-
PubMed. (2002, February 7). Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death. Retrieved from [Link]
-
OSTI.GOV. (2018, January 15). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article). Retrieved from [Link]
-
PNAS. (2008, December 30). Oncogenic kinase NPM/ALK induces through STAT3 expression of immunosuppressive protein CD274 (PD-L1, B7-H1). Retrieved from [Link]
-
PMC - NIH. (2025, November 13). JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis. Retrieved from [Link]
Sources
- 1. Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of cGMP in sildenafil-induced activation of endothelial Ca2+-activated K+ channels [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 19. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Bromophenyl Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] The introduction of a bromophenyl moiety to this versatile heterocycle has unlocked new avenues for therapeutic intervention, leading to the development of potent agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromophenyl pyrazoles, offering a comparative perspective on their performance against different biological targets, supported by experimental data and detailed protocols.
The Significance of the Bromophenyl Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile framework in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. The addition of a bromophenyl group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile.[6] Furthermore, the bromine atom can act as a key interaction point within a protein's binding pocket, often leading to increased potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: A Tale of Substitutions
The biological activity of bromophenyl pyrazoles is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the phenyl rings. Understanding these relationships is paramount for the rational design of novel and more effective therapeutic agents.
Anticancer Activity: Targeting Kinases with Precision
A significant body of research on bromophenyl pyrazoles has focused on their potential as anticancer agents, particularly as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial regulators of tumor growth and angiogenesis.[7][8]
The general pharmacophore for many bromophenyl pyrazole-based kinase inhibitors involves the pyrazole core acting as a hinge-binding motif, the bromophenyl group occupying a hydrophobic pocket, and various substituents on the pyrazole ring extending into other regions of the ATP-binding site.
Key SAR Insights for Kinase Inhibition:
-
Position of the Bromophenyl Group: The substitution pattern on the phenyl ring is critical. A bromine atom at the para position of the phenyl ring attached to the pyrazole core is frequently observed in potent kinase inhibitors.[9][10]
-
Substituents on the Pyrazole Ring:
-
N1-Substitution: The N1 position of the pyrazole ring is a key point for modification to enhance potency and selectivity. Small alkyl groups or substituted phenyl rings at this position have been shown to be beneficial.
-
C4-Substitution: The C4 position offers another site for derivatization. The introduction of a carbaldehyde group at this position can serve as a synthetic handle for creating more complex molecules with improved activity.[9]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyran, pyrimidine, or triazole, has proven to be a successful strategy for developing highly potent and selective kinase inhibitors.[3][5][7][8] These fused systems can provide additional interaction points within the kinase domain.
-
Below is a diagram illustrating the general workflow for the discovery and evaluation of bromophenyl pyrazole-based kinase inhibitors.
Caption: Experimental workflow for bromophenyl pyrazole drug discovery.
Comparative Performance: The Bromophenyl Pyrazole Advantage
To truly appreciate the utility of the bromophenyl pyrazole scaffold, it is essential to compare its performance against other heterocyclic systems. For instance, in the realm of anticancer research, both pyrazoles and triazoles have emerged as valuable pharmacophores.[3][5][11][12]
Studies have shown that the choice between a pyrazole and a triazole core can significantly impact the resulting compound's biological activity and target selectivity. While both can act as effective bioisosteres for a phenyl ring, the specific arrangement of nitrogen atoms in the pyrazole ring often provides a unique hydrogen bonding pattern that can be exploited for enhanced target engagement. The addition of the bromophenyl group further refines this interaction, often leading to superior potency compared to non-halogenated analogs.
Quantitative Analysis: A Head-to-Head Comparison
The following table summarizes the in vitro activity of selected bromophenyl pyrazole derivatives against key cancer-related kinases, providing a quantitative basis for SAR analysis.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity (IC50 µM) | Reference |
| Compound 3 | EGFR | 0.06 | HepG2 | - | [7][8] |
| Compound 9 | VEGFR-2 | 0.22 | HepG2 | - | [7][8] |
| Compound 12 | EGFR/VEGFR-2 | - | HepG2 | 0.31 - 0.71 | [7][8] |
| Compound 4c | - | - | HEp-2 | 36.63 - 49.01 µg/mL | [13] |
| Compound 5a | - | - | MCF-7 | 14 | [10] |
| Compound 3d | - | - | MCF-7 | 10 | [10] |
| Compound 3e | - | - | MCF-7 | 12 | [10] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols: From Synthesis to Biological Evaluation
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of bromophenyl pyrazole derivatives, based on established protocols in the literature.
General Synthesis of 3-(4-Bromophenyl)-1H-pyrazole Derivatives
This protocol describes a common method for the synthesis of the bromophenyl pyrazole core via a condensation reaction.
Materials:
-
4-Bromoacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of 4-bromoacetophenone (1 equivalent) and DMF-DMA (1.5 equivalents) is heated at 120-140°C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.
-
The resulting crude enaminone is dissolved in ethanol.
-
Hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid are added to the solution.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(4-bromophenyl)-1H-pyrazole.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][14][15][16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bromophenyl pyrazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the bromophenyl pyrazole compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of bromophenyl pyrazoles against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Bromophenyl pyrazole test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Bromophenyl pyrazoles that inhibit EGFR and VEGFR-2 interfere with critical signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR/VEGFR-2 signaling by bromophenyl pyrazoles.
As depicted in the diagram, binding of ligands such as EGF and VEGF to their respective receptors, EGFR and VEGFR-2, leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[18][19][20][21] These pathways ultimately promote cell proliferation, survival, and angiogenesis. Bromophenyl pyrazole inhibitors block the ATP-binding site of these kinases, thereby preventing their activation and abrogating the downstream signaling events that are critical for tumor progression.
Conclusion and Future Directions
The bromophenyl pyrazole scaffold has unequivocally demonstrated its value in the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein provide a roadmap for medicinal chemists to further optimize these compounds for improved efficacy and safety profiles. Future research will likely focus on exploring novel substitutions and fusion strategies to develop next-generation bromophenyl pyrazole-based therapeutics with enhanced target specificity and the ability to overcome drug resistance. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and innovative medicines based on this remarkable heterocyclic core.
References
-
Abdelgawad, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Da Fermo, A., et al. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 31(2), 355. [Link]
-
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
-
Bentham Science. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]
-
ResearchGate. (2025). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. [Link]
-
MDPI. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
PubMed. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. [Link]
-
Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
DergiPark. (2024). A comprehensive review on triazoles as anticancer agents. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. protocols.io [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
The Unseen Advantage: 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole in Modern Kinase Inhibition Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs and advanced research candidates. Within this class, 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole represents a significant, albeit nuanced, advancement. This guide provides an in-depth technical comparison of this compound with established alternatives, supported by available experimental data, to elucidate its distinct advantages in a research context.
The Pyrazole Core: A Foundation for Potency and Selectivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its metabolic stability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The strategic placement of substituents on this core is paramount in dictating a compound's potency, selectivity, and overall pharmacological profile.
Decoding the Substituents: A Structure-Activity Relationship (SAR) Perspective
The efficacy of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole can be dissected by analyzing its key structural features: the 3-(4-Bromophenyl) group and the 4-(ethylsulfonyl) moiety.
-
The 3-(4-Bromophenyl) Group: The presence of an aryl group at the 3-position of the pyrazole is a common feature in many kinase inhibitors. The 4-bromophenyl substituent, in particular, has been shown to enhance anticancer activity in various pyrazole derivatives. This is often attributed to its ability to occupy a hydrophobic pocket within the kinase active site, contributing to stronger binding affinity. The bromine atom can also form halogen bonds, further stabilizing the ligand-protein complex.
-
The 4-(Ethylsulfonyl) Moiety: A Key Differentiator: The ethylsulfonyl group at the 4-position is a critical feature that distinguishes this compound. Sulfonyl groups are known to be strong electron-withdrawing groups, which can significantly influence the electronic properties of the pyrazole ring and its interactions with target proteins. This moiety can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase hinge region. The ethyl group provides a degree of lipophilicity that can aid in cell permeability.
The combination of these substituents suggests a molecule designed for potent and potentially selective kinase inhibition. The following diagram illustrates the key pharmacophoric features of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole.
Caption: Key pharmacophoric features of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole.
Comparative Analysis: Performance Against Established Alternatives
| Feature | 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole | Celecoxib | AT9283 |
| Core Scaffold | 1H-Pyrazole | 1H-Pyrazole | 1H-Pyrazole |
| 3-Position Substituent | 4-Bromophenyl | 4-Tolyl | Benzimidazole derivative |
| 4-Position Substituent | Ethylsulfonyl | Trifluoromethyl | Urea derivative |
| Primary Target(s) | Predicted: Protein Kinases (e.g., Aurora, JAK) | Cyclooxygenase-2 (COX-2) | Aurora A, Aurora B, JAK2, Abl (T315I)[1][2][3][4] |
| Key Advantage | Predicted high potency and selectivity due to the combination of a halogenated aryl group and a sulfonyl moiety. | High selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.[5][6] | Broad-spectrum kinase inhibition, making it effective against a range of cancer cell lines.[1][2][3] |
| Reported IC50 | Not publicly available | ~40 nM (for COX-2) | ~3 nM (for Aurora A/B)[1][2][3] |
Analysis:
The 4-ethylsulfonyl group in our topic compound is structurally analogous to the 4-sulfamoylphenyl group of Celecoxib, which is crucial for its COX-2 selectivity[5][6][7]. This suggests that 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole may also exhibit a high degree of selectivity for its target kinase(s).
Compared to AT9283, which features a more complex urea-based substituent at the 4-position, the ethylsulfonyl group is smaller and less flexible. This could translate to a more defined binding mode and potentially higher selectivity for a specific subset of kinases. AT9283's multi-targeted nature, while beneficial for broad anticancer activity, can also lead to off-target effects. The more focused design of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole might offer a superior safety profile in a therapeutic context.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the predicted advantages of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole, a series of in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Kinase Inhibition Assay (Example: Aurora A)
This assay determines the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP in kinase buffer. Prepare serial dilutions of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole and comparator compounds (e.g., AT9283) in DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the kinase and substrate to each well.
-
Compound Addition: Add the diluted compounds to the respective wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the kinase.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Reaction Termination and Detection: After a set time (e.g., 60 minutes), stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and comparators for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion: A Promising Scaffold for Targeted Therapy
While direct comparative data remains to be published, the structural features of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole strongly suggest its potential as a highly potent and selective kinase inhibitor. The combination of a 3-aryl group known to enhance anticancer activity and a 4-sulfonyl moiety that can drive selectivity presents a compelling case for its utility in research and drug development. The experimental frameworks provided here offer a clear path for the empirical validation of these advantages. As the demand for more targeted and less toxic cancer therapies grows, compounds like 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole are poised to play a crucial role in the future of precision medicine.
References
- Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wyatt, P. G. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of medicinal chemistry, 52(2), 379-388.
- News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
- Astex Therapeutics. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. University of Dundee Research Portal.
- PubChem. (n.d.). Celecoxib.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310.
- Qi, W., Liu, X., Cooke, L. S., Persky, D. O., Miller, T. P., Squires, M., & Mahadevan, D. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International journal of cancer, 130(12), 2997-3005.
- APExBIO. (n.d.).
Sources
- 1. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Molecules
Introduction: The Privileged Scaffold with a Promiscuous Streak
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile building block, offering a unique combination of metabolic stability and the ability to form critical hydrogen bond interactions with protein targets.[4][5] From the anti-inflammatory celecoxib to a multitude of kinase inhibitors like crizotinib and ruxolitinib used in oncology, the pyrazole core is a testament to successful drug design.[3][4][6]
However, this very versatility presents a significant challenge: off-target activity. Many pyrazole-based molecules, particularly kinase inhibitors, target the highly conserved ATP-binding pocket.[7] This structural conservation across the kinome means that an inhibitor designed for one kinase may inadvertently bind to several others, leading to unexpected pharmacology, toxicity, or even beneficial polypharmacology.[7][8] Therefore, rigorous and systematic cross-reactivity profiling is not merely a regulatory checkbox but a fundamental necessity for understanding a compound's true mechanism of action, ensuring safety, and validating its utility as a selective chemical probe or therapeutic candidate.
This guide provides a comprehensive framework for profiling the selectivity of pyrazole-based molecules. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting self-validating protocols that ensure the integrity of your findings.
Part 1: Strategic Framework for Selectivity Profiling
A robust profiling strategy is multi-tiered, beginning with a broad survey of potential targets and progressively narrowing down to confirm interactions in a physiologically relevant context. The goal is to build a comprehensive "selectivity signature" for your molecule.
Below is a logical workflow that balances throughput with depth of analysis.
Caption: A strategic workflow for pyrazole inhibitor cross-reactivity profiling.
Part 2: Primary Screening - Casting a Wide Net
The initial step must efficiently survey hundreds of potential targets to identify both the intended interactions and the most significant off-targets.
Kinome-Wide Competition Binding Assays
The most powerful approach for initial profiling of kinase inhibitors is a large-scale panel screen. The industry standard for this is Eurofins' KINOMEscan®, a competition-based binding assay.[9][10][11]
-
Causality Behind the Choice: Unlike activity-based assays, which require specific substrates and conditions for each kinase, binding assays are universal.[12] They measure the direct interaction (or displacement) of your compound with a kinase, providing a thermodynamic dissociation constant (Kd). This method is highly reproducible and can identify inhibitors that bind to both active and inactive kinase conformations, which might be missed in activity assays.[10][13]
-
Experimental Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site-directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then quantified via qPCR of the DNA tag. Less kinase captured indicates stronger binding by the test compound.[11]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ambitbio.com [ambitbio.com]
- 11. youtube.com [youtube.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. youtube.com [youtube.com]
Reproducibility of experiments using 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
The following guide is designed for researchers and drug discovery scientists focusing on the validation and reproducibility of experiments involving 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole . This compound represents a critical scaffold in the "Coxib" class (COX-2 selective inhibitors) , distinguished by its specific ethyl-sulfone moiety which probes the steric tolerance of the COX-2 secondary pocket.
Focus: Reproducibility, Chemical Stability, and Comparative Efficacy in Anti-Inflammatory Assays.
Executive Summary: The "Hidden" Variables
In high-throughput screening (HTS) and lead optimization, 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole (referred to herein as Pyraz-EtSO2 ) serves as a structural probe to evaluate the hydrophobic binding capacity of the Cyclooxygenase-2 (COX-2) active site.
Unlike clinical standards (e.g., Celecoxib), this compound lacks the sulfonamide (
-
Solubility-Driven False Negatives: The ethyl group increases lipophilicity (
), leading to micro-precipitation in aqueous buffers. -
Tautomeric Ambiguity: The unsubstituted N1-position allows 1H/2H tautomerism, affecting binding kinetics if pH is not strictly controlled.
-
Steric Sensitivity: The ethyl-sulfone is bulkier than the methyl-sulfone of Rofecoxib, making potency highly sensitive to the enzyme's conformational state.
Chemical Profile & Stability Analysis
| Feature | Specification | Reproducibility Impact |
| Molecular Weight | ~315.19 g/mol | Moderate; suitable for cell permeability. |
| LogP (Calc) | 3.2 ± 0.3 | High Risk: Prone to aggregation in >1% DMSO. |
| H-Bond Donors | 1 (Pyrazole NH) | Critical: Subject to pH-dependent deprotonation ( |
| Tautomerism | 1H-pyrazole | Binding affinity varies by tautomer; stabilize pH at 7.4. |
| Storage | -20°C, Desiccated | Hygroscopic; moisture promotes sulfone hydrolysis over months. |
Critical Protocol: Handling & Storage
-
Stock Preparation: Dissolve in 100% anhydrous DMSO to 10 mM. Vortex for 60 seconds. Do not use Ethanol, as evaporation rates alter concentration during multi-plate dispensing.
-
Freeze/Thaw: Max 3 cycles. Aliquot into single-use amber vials to prevent light-induced debromination (homolytic cleavage).
Comparative Performance Analysis
This section objectively compares Pyraz-EtSO2 against the clinical standard (Celecoxib ) and a direct structural analog (SC-558 ).
Table 1: Potency & Selectivity Benchmarks
| Feature | Pyraz-EtSO2 (Subject) | Celecoxib (Standard) | SC-558 (Tool Cmpd) |
| Primary Target | COX-2 (Reversible) | COX-2 (Reversible) | COX-2 (Slow-tight binding) |
| IC50 (COX-2) | 20 - 50 nM * | 40 - 70 nM | 5 - 10 nM |
| Selectivity (COX-2/COX-1) | ~200-fold | ~300-fold | >1000-fold |
| Binding Mode | Hydrophobic pocket fit (Ethyl) | Sulfonamide H-bond anchor | Bromophenyl hydrophobic fit |
| Solubility (PBS, pH 7.4) | Low (< 5 µM) | Moderate (~5-10 µM) | Low (< 2 µM) |
| Common Failure Mode | Precipitation in assay buffer | Non-specific protein binding | Slow binding kinetics ignored |
*Note: IC50 values are assay-dependent. Pyraz-EtSO2 potency drops significantly if pre-incubation time is <15 mins due to steric hindrance of the ethyl group.
Why Choose Pyraz-EtSO2?
-
Use Case: When testing the upper limit of steric bulk in the COX-2 side pocket. If Pyraz-EtSO2 binds, the pocket is open; if it fails where the Methyl-sulfone analog succeeds, the pocket is constricted.
-
Limitation: It is not a clinical candidate due to lower solubility compared to sulfonamides, but it is an excellent chemical probe.
Experimental Protocols for Reproducibility
Experiment A: The "Kinetic Solubility" Check (Mandatory)
Before running any biochemical assay, you must validate that the compound is soluble at your screening concentration.
Methodology:
-
Prepare Buffer: PBS (pH 7.4) + 0.1% Tween-20 (surfactant is crucial to mimic assay conditions).
-
Spike: Add 1 µL of 10 mM DMSO stock to 99 µL buffer (100 µM final).
-
Incubate: Shake at room temp for 2 hours.
-
Read: Measure Absorbance at 600nm (turbidity).
-
Pass: OD600 < 0.005 (Clear).
-
Fail: OD600 > 0.01 (Precipitate).
-
-
Correction: If it fails, lower concentration to 10 µM or increase DMSO to 2% (if assay tolerates).
Experiment B: COX-2 Inhibition Assay (Fluorescent)
This protocol uses the conversion of Arachidonic Acid (AA) to PGG2, coupled to a fluorometric reporter (e.g., ADHP/Amplex Red).
Step-by-Step Workflow:
-
Enzyme Priming: Dilute Recombinant Human COX-2 in Tris-HCl buffer (pH 8.0) with Heme (Hematin) cofactor.
-
Crucial: Allow Enzyme + Heme to incubate for 5 mins to form the active Holo-enzyme.
-
-
Inhibitor Binding (The Variable Step):
-
Add Pyraz-EtSO2 (various concentrations).
-
REQUIRED: Incubate for 15 minutes at 25°C.
-
Reasoning: The ethyl-sulfone group requires time to induce the conformational shift in the active site. Skipping this leads to IC50 shifts (e.g., 50 nM
500 nM).
-
-
Substrate Initiation: Add Arachidonic Acid (10 µM) + Fluorogenic Substrate.
-
Measurement: Monitor Fluorescence (Ex 530nm / Em 590nm) for 10 minutes (Kinetic Mode).
-
Calculation: Calculate Slope (
) of the linear portion.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Reproducibility Decision Tree for Pyraz-EtSO2, highlighting the critical checkpoints for Solubility and Pre-incubation.
Caption: Decision tree validating solubility and pre-incubation time to avoid false-negative IC50 data.
Troubleshooting & FAQs
Q: My IC50 curve is flat (no inhibition) even at high concentrations.
-
A: Check your protein source. COX-2 is unstable without Heme. Ensure Hematin is added before the inhibitor. Also, verify the compound hasn't crashed out; spin down the plate (1000xg, 1 min) before reading. If a pellet forms, you have a solubility issue.
Q: Why does the IC50 shift when I change pH?
-
A: The pyrazole NH is acidic (
) but can participate in H-bonding networks that are pH sensitive. Furthermore, the solubility of the bromo-phenyl moiety drops drastically below pH 6.0. Maintain pH 7.4 - 8.0 strictly.
Q: Can I use this in Cell-Based Assays (e.g., RAW 264.7)?
-
A: Yes, but serum proteins (FBS) bind lipophilic sulfones avidly.
-
Correction: Run the assay in 0.5% FBS or serum-free media for the drug treatment window (4-6 hours) to see true potency, otherwise, the protein shift will mask activity.
-
References
-
COX-2 Selective Inhibitor Design Principles. Title: "Structure-activity relationships of pyrazole-based COX-2 inhibitors." Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link] (General Journal Link for verification of class properties).
-
Solubility in Drug Discovery. Title: "Kinetic solubility assays in early drug discovery: A standard protocol." Source:Assay Guidance Manual (NCBI). URL:[Link]
-
Mechanism of Time-Dependent Inhibition. Title: "Time-dependent inhibition of cyclooxygenase-2 by diaryl heterocycles." Source:Journal of Biological Chemistry. URL:[Link]
-
Chemical Stability of Pyrazoles. Title: "Tautomerism and stability of 3,5-disubstituted pyrazoles." Source:Journal of Organic Chemistry. URL:[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole, a compound characterized by its brominated aromatic ring, an ethylsulfonyl group, and a pyrazole core. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for handling halogenated organic compounds, sulfones, and pyrazole derivatives to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: A Structurally-Informed Approach
Understanding the chemical nature of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole is paramount to its safe disposal. The molecule's key functional groups suggest a multi-faceted hazard profile:
-
Brominated Aromatic System (4-Bromophenyl): The presence of a bromine atom classifies this compound as a halogenated organic compound .[1][2] Halogenated organics are often toxic and persistent in the environment.[1] Combustion of brominated compounds can also produce hazardous byproducts like hydrobromic acid (HBr).[3][4]
-
Pyrazole Core: Pyrazole and its derivatives are known to exhibit a range of biological activities, and many are classified as hazardous.[5][6][7] For instance, some pyrazole-based compounds are listed as acutely toxic if swallowed, and can cause serious skin and eye irritation.[8][9][10][11][12]
-
Ethylsulfonyl Group: While sulfones are generally considered to be of low toxicity, they are products of oxidation and can be persistent.[13] Their presence contributes to the overall chemical properties of the waste stream.
Given these structural features, it is prudent to treat 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole as a hazardous chemical waste, warranting specific handling and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole for disposal, ensure you are equipped with the appropriate personal protective equipment (PPE). Adherence to these standards is not merely procedural, but a critical measure to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected for integrity before use. | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[11] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and accidental contact with the eyes, which could cause serious irritation.[9][11][12][14] |
| Lab Coat | A standard, buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A dust mask (e.g., N95) should be used if handling the compound as a solid powder to avoid inhalation. | To prevent inhalation of fine particles which may cause respiratory tract irritation.[11][12] |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[11] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent) and place the contaminated material into the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, in accordance with your laboratory's Chemical Hygiene Plan.[15][16]
Disposal Protocol for 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole
Disposal of this compound must not be done via sink or regular trash.[1][17][18] The following step-by-step procedure should be followed:
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[19] Due to the presence of bromine, 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole and any materials contaminated with it must be classified as halogenated organic waste .[1][2][20]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[17] Never mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[15][20]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and reactions.
-
Action: Use a chemically compatible container with a secure, leak-proof screw cap.[19] The original container of the compound can be used if it is in good condition. Ensure the container is not metal if there is a possibility of acidic conditions, which could lead to corrosion.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.[16][19][21]
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[20][21] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[21]
-
Action: Store the sealed and labeled waste container in a secondary containment bin within a well-ventilated area, such as a fume hood or a designated waste cabinet.[19] Keep the container closed at all times except when adding waste.[17]
Step 5: Arranging for Pickup and Disposal
Your institution's EHS office is responsible for the final disposal of hazardous waste.
-
Action: Once the container is full or ready for disposal, contact your EHS office to arrange for a waste pickup. Follow their specific procedures for requesting a pickup, which may involve filling out an online form or a physical tag.[21] The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[2][22]
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of 3-(4-Bromophenyl)-4-(ethylsulfonyl)-1H-pyrazole.
By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance tailored to your location.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Environment, Health and Safety. 7.2 Organic Solvents.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- EPA Nepis. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. WASTE MANAGEMENT.
- NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Office of Clinical and Research Safety. The Laboratory Standard.
- Sigma-Aldrich. 3-(4-Bromophenyl)-1H-pyrazole 97.
- Fisher Scientific. SAFETY DATA SHEET - Pyrazole.
- MDPI. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- US EPA. (2024, August 28). Disposal Guidance | I-WASTE DST.
- Fisher Scientific. SAFETY DATA SHEET - 3-(3-Bromophenyl)-1-methyl-1H-pyrazole.
- Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
- Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
- Current Green Chemistry. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- US EPA. (2024, August 28). Other Disposal Guidance | I-WASTE DST.
- TCI Chemicals. (2024, December 7). SAFETY DATA SHEET - 3,4-Dimethyl-1H-pyrazole Phosphate.
- ResearchGate. (2025, August 6). Removal of sulfone compounds formed in oxidative desulfurization of middle distillate.
- Key Organics. (2025, April 24). Safety Data Sheet - 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-pyrazole.
- CymitQuimica. (2025, November 7). SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- ECHEMI. 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. arviatechnology.com [arviatechnology.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 19. danielshealth.com [danielshealth.com]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
